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(Z)-pent-3-en-2-ol

Cat. No.: B15360816
M. Wt: 86.13 g/mol
InChI Key: GJYMQFMQRRNLCY-ARJAWSKDSA-N
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Description

(Z)-pent-3-en-2-ol (CAS 1569-50-2) is an unsaturated alcohol with the molecular formula C5H10O and a molecular weight of 86.13 . This compound is of significant interest in environmental and atmospheric chemistry research. Unsaturated alcohols are volatile organic compounds (VOCs) emitted from both biogenic and anthropogenic sources, and they play a crucial role in atmospheric processes . Specifically, compounds like this compound react rapidly with major atmospheric oxidants such as ozone (O3), hydroxyl (OH) radicals, and nitrate (NO3) radicals . These reactions are key removal pathways for VOCs and can lead to the formation of organic nitrates, aldehydes, ketones, and other oxidation products that influence secondary organic aerosol (SOA) formation and impact air quality . Studying the kinetics and mechanisms of these reactions helps scientists understand the compound's atmospheric lifetime and its contribution to regional and global atmospheric chemistry, including effects on ozone concentration and particle pollution levels . This compound is strictly for research purposes in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O B15360816 (Z)-pent-3-en-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

(Z)-pent-3-en-2-ol

InChI

InChI=1S/C5H10O/c1-3-4-5(2)6/h3-6H,1-2H3/b4-3-

InChI Key

GJYMQFMQRRNLCY-ARJAWSKDSA-N

Isomeric SMILES

C/C=C\C(C)O

Canonical SMILES

CC=CC(C)O

Origin of Product

United States

Foundational & Exploratory

(Z)-pent-3-en-2-ol IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-pent-3-en-2-ol, a member of the unsaturated aliphatic alcohols, is a chiral compound of interest in organic synthesis and as a potential building block in the development of novel chemical entities. Its stereochemistry, arising from the cis-configuration of the double bond and the chiral center at the second carbon, offers unique properties and reactivity. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Identity and Synonyms

The unambiguous identification of this compound is crucial for scientific communication and reproducibility of experimental work.

IdentifierValue
IUPAC Name This compound[1]
Synonyms (Z)-3-Penten-2-ol, cis-pent-3-en-2-ol, cis-3-penten-2-ol[1][2]
Molecular Formula C₅H₁₀O[1]
Molecular Weight 86.13 g/mol [1]
CAS Number 60102-80-9[2]
PubChem CID 6429029[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of pent-3-en-2-ol. It is important to note that some of the reported experimental values may correspond to a mixture of (Z) and (E) isomers or the trans isomer, as the separation of these isomers can be challenging.

PropertyValueSource
Boiling Point 119-121 °C (for 3-penten-2-ol)Organic Syntheses
Density 0.843 g/mL at 25 °C (for predominantly trans isomer)Sigma-Aldrich
Refractive Index (n20/D) 1.428 (for predominantly trans isomer)Sigma-Aldrich
Water Solubility Insoluble[2]The Good Scents Company[2]
XLogP3-AA 0.8PubChem[1]

Spectroscopic Data

¹H NMR Data for trans-3-penten-2-ol (in CDCl₃)

AssignmentChemical Shift (ppm)
A5.625
B5.523
C4.235
E1.677
F1.230

Note: J(A,B) = 15.4 Hz, characteristic of a trans-alkene.

Infrared (IR) Spectroscopy

The NIST WebBook provides access to the IR spectrum of 3-Penten-2-ol (trans). Researchers are encouraged to consult this resource for detailed spectral information.

Experimental Protocol: Synthesis of 3-Penten-2-ol

The following protocol describes a general method for the synthesis of 3-penten-2-ol via the Grignard reaction of crotonaldehyde with methylmagnesium chloride. This method typically produces a mixture of (Z) and (E) isomers.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel

  • Dry ether

  • Magnesium turnings

  • Methyl chloride

  • Crotonaldehyde (freshly distilled)

  • Saturated ammonium chloride solution

  • Distillation apparatus

Procedure:

  • Preparation of the Grignard Reagent: In a thoroughly dried three-necked flask, place magnesium turnings and dry ether. Cool the flask to approximately 0°C. Carefully condense methyl chloride and add it portion-wise to the stirred magnesium-ether suspension. The reaction is initiated by gentle warming and then maintained by the exothermic reaction.

  • Reaction with Crotonaldehyde: Once the magnesium has reacted, replace the gas inlet with a dropping funnel. Add a solution of freshly distilled crotonaldehyde in dry ether dropwise to the vigorously stirred and cooled Grignard reagent.

  • Work-up: After the addition is complete, allow the reaction mixture to stand at room temperature for one hour. Decompose the Grignard addition product by the slow, dropwise addition of a saturated ammonium chloride solution while cooling and stirring vigorously.

  • Purification: Separate the ether layer, and extract the aqueous layer with additional portions of ether. Dry the combined ether extracts over anhydrous sodium sulfate. Remove the ether by distillation.

  • Final Distillation: Distill the residual 3-penten-2-ol at atmospheric pressure. The fraction boiling at 119–121 °C is collected.

Molecular Structure and Logical Relationships

The structure of this compound is depicted below, illustrating the cis-configuration of the double bond.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to the Chemical Properties of (Z)-pent-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-pent-3-en-2-ol is an unsaturated aliphatic alcohol with the chemical formula C₅H₁₀O. As a member of the pentenol family, it is characterized by a five-carbon chain containing a carbon-carbon double bond in the cis (Z) configuration and a hydroxyl group. This unique structural arrangement imparts specific chemical and physical properties that are of interest in various fields of chemical research and development, including synthetic organic chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, spectral data, reactivity, and safety information.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are a combination of experimentally determined and estimated values from reliable chemical databases.

PropertyValueSource
Molecular Formula C₅H₁₀OPubChem[1]
Molecular Weight 86.13 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 60102-80-9The Good Scents Company[2]
Boiling Point 118.00 to 119.00 °C (estimated)The Good Scents Company[2]
Flash Point 82.00 °F (27.80 °C) (estimated)The Good Scents Company[2]
Solubility in Water 5.283e+004 mg/L @ 25 °C (estimated)The Good Scents Company[2]
XLogP3 0.8PubChem[1]
Topological Polar Surface Area 20.2 ŲPubChem[1]
Density No experimental data found. Estimated to be similar to other pentanol isomers (approx. 0.81-0.84 g/cm³).
Melting Point No experimental data found.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Sample Preparation

  • Sample Preparation: For ¹H NMR, dissolve 2-10 mg of the purified this compound in approximately 0.6-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. For ¹³C NMR, a higher concentration of 10-50 mg is recommended.[3]

  • Homogenization: Ensure the sample is fully dissolved. Vortexing the sample can aid in dissolution.[4] If solid particles remain, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.[4]

  • Analysis: Acquire the spectrum on a suitable NMR spectrometer. The chemical shifts (δ) will be indicative of the electronic environment of the protons and carbons, and the coupling constants (J) will provide information about the connectivity of the atoms.

Expected ¹H NMR Spectral Features:

  • Vinyl Protons: Resonances in the range of δ 5.0-6.5 ppm, showing characteristic cis-coupling constants.

  • CH-OH Proton: A signal in the region of δ 3.5-4.5 ppm, which may be a broad singlet or a multiplet depending on the solvent and concentration.

  • Allylic Protons: Signals adjacent to the double bond and the hydroxyl group.

  • Methyl Protons: Resonances for the two methyl groups at different chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Experimental Protocol: ATR-FTIR Spectroscopy of a Liquid Sample

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. For solutions, use the pure solvent as the background.[5]

  • Sample Application: Place 1-2 drops of the liquid this compound sample directly onto the ATR crystal.[5]

  • Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added at a spectral resolution of 4 cm⁻¹ to obtain a good signal-to-noise ratio.[6]

  • Cleaning: After analysis, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.[5]

Expected IR Absorption Bands:

  • O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (sp²): A band above 3000 cm⁻¹.

  • C-H Stretch (sp³): Bands below 3000 cm⁻¹.

  • C=C Stretch: A medium to weak band around 1650 cm⁻¹. The intensity of this peak can be weak for symmetrically substituted cis-alkenes.

  • C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

  • Gas Chromatography (GC): Inject the sample into a GC system equipped with a suitable capillary column (e.g., a polar column for separating alcohols). The oven temperature program should be optimized to achieve good separation from any impurities. A typical program might start at 40-50°C and ramp up to 210°C.[7]

  • Mass Spectrometry (MS): The eluent from the GC is introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.[7]

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 86). This peak may be weak or absent in EI-MS due to facile fragmentation.

  • Fragment Ions: Characteristic fragment ions resulting from the loss of water (M-18), a methyl group (M-15), or other fragmentation pathways common for allylic alcohols.

Chemical Reactivity

The reactivity of this compound is dictated by the presence of the hydroxyl group and the carbon-carbon double bond, which can react independently or in concert.

Reactions of the Hydroxyl Group
  • Oxidation: The secondary alcohol group can be oxidized to a ketone, (Z)-pent-3-en-2-one. Mild oxidizing agents such as pyridinium chlorochromate (PCC) are suitable for this transformation to avoid over-oxidation or reaction with the double bond.

  • Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids or their derivatives to form esters.

  • Conversion to Alkyl Halides: Reaction with hydrogen halides (HX) can lead to the substitution of the hydroxyl group. This reaction with allylic alcohols can proceed via an SN1 mechanism involving a carbocation intermediate, which may lead to rearranged products.[8]

Reactions of the Double Bond
  • Hydrogenation: The carbon-carbon double bond can be reduced to a single bond by catalytic hydrogenation, yielding pentan-2-ol.

  • Halogenation: Addition of halogens (e.g., Br₂) across the double bond will occur.

  • Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) will form the corresponding epoxide.

  • Hydroboration-Oxidation: This two-step reaction sequence will result in the anti-Markovnikov addition of water across the double bond, yielding pentane-2,3-diol.

Reactivity as an Allylic Alcohol

The interplay between the hydroxyl group and the double bond is a key feature of allylic alcohols. They can undergo palladium-catalyzed allylic substitution reactions, which are powerful tools in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.[9] The reactivity of allylic alcohols in such reactions can be influenced by pH and the substitution pattern of the alcohol.[10]

Synthesis and Purification

Synthesis

The stereoselective synthesis of (Z)-alkenols is a challenging task in organic chemistry. While a specific, detailed protocol for this compound is not widely documented, general strategies for the synthesis of Z-allylic alcohols can be adapted. One common approach is the semi-hydrogenation of a corresponding alkyne over a poisoned catalyst, such as Lindlar's catalyst.

Conceptual Synthetic Workflow

G start Pent-3-yn-2-ol step1 Semi-hydrogenation (e.g., Lindlar's Catalyst, H₂) start->step1 Reactant product This compound step1->product Product

Caption: Conceptual workflow for the synthesis of this compound.

Purification

Purification of this compound from a reaction mixture would typically involve the following steps:

Experimental Protocol: Purification by Fractional Distillation

  • Work-up: After the reaction is complete, the crude reaction mixture is typically worked up by washing with aqueous solutions to remove catalysts and byproducts. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Fractional Distillation: The crude product is then purified by fractional distillation under atmospheric or reduced pressure. The apparatus consists of a distillation flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, and a receiving flask.[11][12] The mixture is heated, and the component with the lowest boiling point will vaporize first, rise through the fractionating column, condense, and be collected in the receiving flask. The temperature at the top of the column should be monitored closely; a stable temperature reading indicates that a pure component is distilling.[11] Fractions are collected over narrow boiling point ranges to ensure high purity.

Biological Activity

There is limited specific information available on the biological activity of this compound. However, as an unsaturated aliphatic alcohol, it falls into a class of compounds known to exhibit various biological effects. Short-chain unsaturated alcohols can act as semiochemicals in nature and some have been shown to possess antimicrobial properties.[13] Studies on various aliphatic alcohols have indicated that their toxicity can be related to their carbon chain length and the presence of unsaturation, with some unsaturated alcohols showing potential for diminishing hepatic glutathione levels.[14] It is important to note that these are general observations for the class of compounds, and specific toxicological and pharmacological studies on this compound are required to determine its specific biological profile.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. As with many volatile organic compounds, it is likely to be flammable and may cause irritation to the eyes, skin, and respiratory system. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a valuable molecule with potential applications in organic synthesis. This guide has summarized its key chemical and physical properties, provided an overview of its spectroscopic characteristics and reactivity, and outlined general procedures for its synthesis and purification. While some experimental data, particularly regarding its biological activity and specific physical constants like melting point and density, are not extensively reported in the literature, the information provided herein serves as a solid foundation for researchers and professionals working with this compound. Further experimental investigation is warranted to fully elucidate its properties and potential applications.

References

An In-depth Technical Guide to the Physical Properties of (Z)-pent-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical properties of (Z)-pent-3-en-2-ol, tailored for researchers, scientists, and professionals in drug development. This document collates available data, outlines detailed experimental protocols for property determination, and presents relevant biochemical pathways and logical workflows.

Core Physical Properties

Data Presentation

The following table summarizes the known and computed physical properties of this compound.

PropertyValueSource
Molecular Formula C₅H₁₀OPubChem[1]
Molecular Weight 86.13 g/mol PubChem[1]
Boiling Point Not available (trans-isomer: 120 °C)N/A
Melting Point Not availableN/A
Density Not availableN/A
Refractive Index Not availableN/A
Water Solubility EstimatedThe Good Scents Company
Kovats Retention Index 667 (Standard non-polar column)PubChem, NIST Mass Spectrometry Data Center[1]
XLogP3-AA (Computed) 0.8PubChem[1]
Topological Polar Surface Area (Computed) 20.2 ŲPubChem[1]
Complexity (Computed) 47.9PubChem[1]

Experimental Protocols

Detailed methodologies for the determination of key physical and structural properties are outlined below. These protocols are standard procedures applicable to volatile organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology:

  • Apparatus Setup: A small quantity of this compound is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube. The test tube is then attached to a thermometer and heated in a controlled manner using a heating mantle or an oil bath.

  • Heating and Observation: The sample is heated slowly. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

  • Data Recording: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

  • Pressure Correction: The observed boiling point is corrected to standard pressure (1 atm) if the determination is carried out at a different atmospheric pressure.

Determination of Density

Density is the mass per unit volume of a substance.

Methodology:

  • Apparatus: A pycnometer, a specialized flask with a precise volume, is used.

  • Mass Measurement: The empty pycnometer is weighed accurately. It is then filled with distilled water of a known temperature and weighed again to determine the mass of the water.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with this compound. The mass of the alcohol-filled pycnometer is then measured.

  • Calculation: The density of the alcohol is calculated using the formula: Density of alcohol = (Mass of alcohol / Mass of water) * Density of water at the experimental temperature.

Determination of Refractive Index

The refractive index measures how light propagates through a substance.

Methodology:

  • Apparatus: An Abbe refractometer is a common instrument for this measurement.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The refractometer is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece. The refractive index is then read directly from the instrument's scale.

  • Temperature Control: The temperature of the prism is controlled and recorded, as the refractive index is temperature-dependent.

Gas Chromatography (GC)

Gas chromatography is used to separate and analyze volatile compounds. The Kovats Retention Index is a standardized measure of a compound's elution time in GC.

Methodology:

  • Sample Preparation: A dilute solution of this compound in a volatile solvent is prepared.

  • Injection: A small volume (typically 1 µL) of the sample is injected into the gas chromatograph.[2]

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column coated with a stationary phase. Separation occurs based on the differential partitioning of the compound between the mobile and stationary phases.

  • Detection: As the compound elutes from the column, it is detected by a suitable detector (e.g., Flame Ionization Detector - FID).

  • Data Analysis: The retention time, the time it takes for the compound to travel through the column, is recorded. The Kovats Retention Index is calculated by comparing the retention time of the analyte to the retention times of a series of n-alkane standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Determination

NMR spectroscopy is a powerful tool for determining the structure and stereochemistry of organic molecules, including the geometry of the double bond.

Methodology:

  • Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

  • Spectral Analysis:

    • ¹H NMR: The chemical shifts, integration, and coupling constants of the proton signals are analyzed. For alkenes, the magnitude of the vicinal coupling constant (³J) between the olefinic protons is diagnostic of the double bond geometry. For a (Z)-isomer (cis), the coupling constant is typically in the range of 6-12 Hz, while for an (E)-isomer (trans), it is larger, usually 12-18 Hz.

    • ¹³C NMR: The chemical shifts of the carbon atoms provide information about the carbon skeleton.[3]

    • 2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to further confirm the structure and stereochemistry by identifying proton-proton correlations and through-space interactions, respectively.

Visualizations

The following diagrams illustrate a relevant biochemical pathway and a logical workflow involving unsaturated alcohols.

Pentenol_Biosynthesis cluster_glycolysis Glycolysis cluster_TCA TCA Cycle cluster_MEP MEP Pathway cluster_MVA Mevalonate Pathway cluster_terpenoid Terpenoid Precursors G3P Glyceraldehyde-3-phosphate Pyruvate Pyruvate G3P->Pyruvate MEP Methylerythritol phosphate G3P->MEP AceCoA Acetyl-CoA Pyruvate->AceCoA Pyruvate->MEP Mevalonate Mevalonate AceCoA->Mevalonate IPP Isopentenyl diphosphate (IPP) MEP->IPP Mevalonate->IPP DMAPP Dimethylallyl diphosphate (DMAPP) IPP->DMAPP Pentenol This compound (and other isomers) IPP->Pentenol Enzymatic Conversion DMAPP->Pentenol Enzymatic Conversion

Biosynthesis of Pentenol Isomers.

Drug_Development_Workflow cluster_discovery Discovery & Synthesis cluster_screening Preclinical Screening cluster_development Lead Optimization & Development start Identification of Bioactive Unsaturated Alcohol Scaffold synthesis Synthesis of this compound and Analogs start->synthesis purification Purification & Characterization (GC, NMR, etc.) synthesis->purification in_vitro In Vitro Assays (Target Binding, Efficacy) purification->in_vitro in_vivo In Vivo Models (Pharmacokinetics, Toxicology) in_vitro->in_vivo optimization Lead Optimization (Structure-Activity Relationship) in_vivo->optimization optimization->synthesis Iterative Redesign candidate Selection of Drug Candidate optimization->candidate

Role of Unsaturated Alcohols in Drug Development.

References

An In-Depth Technical Guide to the Structure and Stereoisomerism of (Z)-pent-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-pent-3-en-2-ol is an unsaturated alcohol characterized by a five-carbon chain with a cis-configured double bond and a hydroxyl group. Its structure gives rise to stereoisomerism, a critical consideration in molecular recognition and biological activity. This technical guide provides a comprehensive overview of the structure, stereochemical properties, and physicochemical characteristics of this compound. It includes a detailed analysis of its stereoisomers, tabulated physicochemical and spectroscopic data, and a generalized experimental protocol for the separation of its geometric isomers.

Introduction

This compound, a member of the pentenol family, possesses a unique molecular architecture that results in distinct stereochemical features. The presence of both a chiral center and a double bond capable of geometric isomerism makes it a subject of interest in stereoselective synthesis and the study of structure-activity relationships. Understanding the spatial arrangement of its functional groups is paramount for applications in fields such as organic synthesis, materials science, and pharmacology.

Molecular Structure and Isomerism

The chemical formula for pent-3-en-2-ol is C₅H₁₀O, and its molecular weight is approximately 86.13 g/mol .[1][2] The designation "(Z)" refers to the configuration of the double bond between the third and fourth carbon atoms, where the higher priority substituents on each carbon are on the same side of the double bond.[3]

Stereoisomerism in Pent-3-en-2-ol

Pent-3-en-2-ol exhibits both geometric and optical isomerism due to the presence of a carbon-carbon double bond and a chiral center.

  • Geometric Isomerism (E/Z Isomerism): The double bond between C3 and C4 restricts rotation, leading to two possible geometric isomers:

    • This compound (cis-isomer): The alkyl groups are on the same side of the double bond.

    • (E)-pent-3-en-2-ol (trans-isomer): The alkyl groups are on opposite sides of the double bond.

  • Optical Isomerism (Enantiomerism): The carbon atom at the second position (C2) is a chiral center as it is bonded to four different groups: a hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom (-H), and a propenyl group (-CH=CHCH₃). This gives rise to two enantiomers:

    • (R)-pent-3-en-2-ol

    • (S)-pent-3-en-2-ol

Combining these two forms of isomerism, pent-3-en-2-ol has a total of four possible stereoisomers:

  • (2R, 3Z)-pent-3-en-2-ol

  • (2S, 3Z)-pent-3-en-2-ol

  • (2R, 3E)-pent-3-en-2-ol

  • (2S, 3E)-pent-3-en-2-ol

The this compound discussed in this guide is a mixture of the (2R, 3Z) and (2S, 3Z) enantiomers.

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₅H₁₀O[1][2]
Molecular Weight 86.13 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms cis-3-Penten-2-ol
CAS Number 60102-80-9
Boiling Point 118-119 °C (estimated)
Density 0.835 g/cm³ (estimated)
LogP (octanol/water) 1.15 (estimated)
Water Solubility 5.28 x 10⁴ mg/L at 25 °C (estimated)

Spectroscopic Data

Detailed experimental spectroscopic data for pure this compound is not widely available in public databases. The data presented below is a general representation for pent-3-en-2-ol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of pent-3-en-2-ol would be expected to show signals corresponding to the different proton environments. Key signals would include those for the methyl protons, the olefinic protons, the proton on the carbon bearing the hydroxyl group, and the hydroxyl proton itself. The coupling constants between the olefinic protons would be characteristic of the cis or trans configuration.

  • ¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the olefinic carbons would be in the characteristic downfield region for sp² hybridized carbons.

Infrared (IR) Spectroscopy

The IR spectrum of pent-3-en-2-ol is expected to exhibit the following characteristic absorption bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H (alcohol)3200-3600Strong, broad band
C-H (sp³ alkanes)2850-3000Medium to strong
C=C (alkene)1640-1680Weak to medium, sharp
C-O (alcohol)1000-1260Strong
=C-H (alkene, Z-isomer)675-730Strong, characteristic of cis

Experimental Protocols

General Protocol for the Separation of (E) and (Z)-Penten-2-ol Isomers

This protocol is based on the principle of argentation chromatography, where the differential interaction of the double bonds in the cis and trans isomers with silver ions allows for their separation.

Materials:

  • A mixture of (E)- and this compound

  • Silica gel impregnated with silver nitrate (AgNO₃)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Preparation of the Stationary Phase: Prepare a slurry of silica gel in a solution of silver nitrate in a suitable solvent (e.g., water or acetonitrile). The solvent is then removed under reduced pressure to yield silver nitrate-impregnated silica gel.

  • Column Packing: The silver nitrate-impregnated silica gel is packed into a chromatography column as a slurry in hexane.

  • Sample Loading: The mixture of pent-3-en-2-ol isomers is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the column.

  • Elution: The isomers are eluted from the column using a gradient of ethyl acetate in hexane. The (E)-isomer, having a less sterically hindered double bond, is expected to interact more weakly with the silver ions and therefore elute first. The (Z)-isomer, with a more exposed double bond, will interact more strongly and elute later.

  • Fraction Collection and Analysis: Fractions are collected using a fraction collector. The composition of each fraction is analyzed by a suitable technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to identify the fractions containing the pure isomers.

  • Solvent Removal: The solvent is removed from the fractions containing the pure this compound using a rotary evaporator to yield the isolated product.

Note: This is a generalized protocol and the specific conditions (e.g., concentration of silver nitrate, eluent composition, flow rate) may need to be optimized for the specific mixture of isomers.

Visualizations

Stereoisomers of Pent-3-en-2-ol

The following diagram illustrates the relationship between the four stereoisomers of pent-3-en-2-ol.

stereoisomers cluster_Z (Z)-isomers cluster_E (E)-isomers 2R,3Z (2R, 3Z)-pent-3-en-2-ol 2S,3Z (2S, 3Z)-pent-3-en-2-ol 2R,3Z->2S,3Z Enantiomers 2R,3E (2R, 3E)-pent-3-en-2-ol 2R,3Z->2R,3E Diastereomers 2S,3E (2S, 3E)-pent-3-en-2-ol 2R,3Z->2S,3E Diastereomers 2S,3Z->2R,3E Diastereomers 2S,3Z->2S,3E Diastereomers 2R,3E->2S,3E Enantiomers

Caption: Stereoisomeric relationships of pent-3-en-2-ol.

Conclusion

This compound is a molecule with significant stereochemical complexity. Its structure, featuring both a chiral center and a cis-configured double bond, gives rise to a total of four stereoisomers. A thorough understanding of the distinct properties of each stereoisomer is crucial for its potential applications. While detailed experimental data for the pure (Z)-isomer is limited in publicly accessible sources, this guide provides a comprehensive overview of its known characteristics and a general methodology for its separation. Further research into the stereoselective synthesis and biological evaluation of the individual stereoisomers of pent-3-en-2-ol is warranted to fully explore their scientific and commercial potential.

References

(Z)-pent-3-en-2-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on (Z)-pent-3-en-2-ol: Molecular Weight and Formula

This guide provides a detailed overview of the molecular formula and molecular weight of this compound, a significant chemical compound in various research and development applications. The information is tailored for researchers, scientists, and drug development professionals who require precise and well-documented data.

Molecular Formula

The molecular formula for this compound is C5H10O .[1][2][3][4] This formula indicates that a single molecule of this compound is composed of five carbon atoms, ten hydrogen atoms, and one oxygen atom.

Molecular Weight

The molecular weight of this compound is approximately 86.13 g/mol .[1][2] This value is derived from the sum of the atomic weights of its constituent atoms. A more precise molecular weight is 86.1323.[2][3] The calculation is based on the standard atomic weights of carbon, hydrogen, and oxygen.

Quantitative Data Summary

The table below summarizes the key quantitative data for this compound and its elemental composition.

ElementSymbolAtomic CountStandard Atomic Weight (amu)Total Contribution to Molecular Weight (amu)
CarbonC512.01160.055
HydrogenH101.00810.080
OxygenO115.99915.999
Total C5H10O 16 86.134

Note: The total molecular weight may vary slightly depending on the precision of the atomic weights used.

Experimental Protocols

The determination of the molecular formula and weight of a compound like this compound typically involves the following standard analytical techniques:

  • Mass Spectrometry (MS): This is a primary technique for determining the mass-to-charge ratio of ionized molecules. High-resolution mass spectrometry (HRMS) can provide a very precise molecular weight, which helps in deducing the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the structure of the molecule. The number and types of hydrogen and carbon atoms can be identified, which corroborates the molecular formula derived from mass spectrometry.

  • Elemental Analysis: This method involves combusting the compound and measuring the amounts of resulting combustion products (e.g., CO₂, H₂O). The percentage composition of each element in the compound can be determined, which is then used to calculate the empirical formula and, in conjunction with molecular weight data, the molecular formula.

Logical Representation of Molecular Composition

The following diagram illustrates the elemental composition of this compound.

molecular_composition cluster_elements Elemental Composition compound This compound C5H10O C Carbon (C) 5 atoms compound->C contains H Hydrogen (H) 10 atoms compound->H contains O Oxygen (O) 1 atom compound->O contains

Elemental composition of this compound.

References

Spectroscopic Profile of (Z)-pent-3-en-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-pent-3-en-2-ol, a key chiral building block in organic synthesis. The information presented herein is essential for the characterization and quality control of this compound in research and development settings. While experimental data for the (Z)-isomer is limited in publicly accessible databases, this document compiles available information and provides context based on related compounds and spectroscopic principles.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. It is important to note that where experimental data for the (Z)-isomer is unavailable, data from its (E)-isomer or general spectroscopic principles for similar structural motifs are referenced for comparative purposes.

Table 1: General Information for this compound

PropertyValueReference
Molecular FormulaC₅H₁₀O[1][2][3]
Molecular Weight86.13 g/mol [1][2][3]
IUPAC Name(3Z)-pent-3-en-2-ol[1]
CAS Number60102-80-9

Table 2: Infrared (IR) Spectroscopy Data

An infrared spectrum for this compound is available from the NIST Chemistry WebBook, recorded as a condensed phase spectrum.[4] Key absorptions are expected for the hydroxyl and alkene functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)Observed Absorption (cm⁻¹)
O-H Stretch (alcohol)3200-3600 (broad)Data not explicitly provided in search results
C-H Stretch (sp²)3000-3100Data not explicitly provided in search results
C-H Stretch (sp³)2850-3000Data not explicitly provided in search results
C=C Stretch (alkene)1640-1680Data not explicitly provided in search results
C-O Stretch (alcohol)1050-1260Data not explicitly provided in search results

Table 3: ¹H NMR Spectroscopy Data (Predicted)

No experimental ¹H NMR data for this compound was found in the provided search results. The following table presents predicted chemical shifts (δ) and coupling constants (J) based on typical values for similar structural features. For comparison, data for the trans isomer, (E)-pent-3-en-2-ol, is included where available.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Notes
H1 (CH₃-C=)~1.7d~7
H2 (-CH(OH)-)~4.5-4.8m
H3 (=CH-)~5.4-5.6mJ(H3,H4) ≈ 10-12 (cis)
H4 (=CH-)~5.6-5.8mJ(H3,H4) ≈ 10-12 (cis)
H5 (CH₃-CH(OH)-)~1.2d~6.5
OHVariables (broad)Dependent on solvent and concentration.

Table 4: ¹³C NMR Spectroscopy Data (Predicted)

No experimental ¹³C NMR data for this compound was found. Predicted chemical shifts are provided based on established ranges for similar carbon environments.

CarbonPredicted Chemical Shift (δ, ppm)
C1 (CH₃-C=)~10-15
C2 (-CH(OH)-)~65-70
C3 (=CH-)~125-135
C4 (=CH-)~130-140
C5 (CH₃-CH(OH)-)~20-25

Table 5: Mass Spectrometry Data

Mass spectrometry data for the general structure of 3-penten-2-ol is available.[5] The fragmentation pattern is expected to be influenced by the alcohol and alkene functional groups.

m/zProposed FragmentNotes
86[M]⁺Molecular ion peak
71[M - CH₃]⁺Loss of a methyl group
68[M - H₂O]⁺Loss of water
45[CH₃CHOH]⁺Alpha-cleavage
43[C₃H₇]⁺Allylic cleavage

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are not available in the search results. However, standard procedures for spectroscopic analysis of volatile alcohols are described below.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or Neat Liquid Film

  • Sample Preparation: For ATR, a small drop of this compound is placed directly onto the ATR crystal. For a neat liquid film, a drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean plates) is recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C NMR in Deuterated Solvent

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition for ¹H NMR: The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and number of scans.

  • Data Acquisition for ¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

Method: Electron Ionization (EI)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane or methanol).

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatography:

    • Injector: A split/splitless injector is typically used, with an injection volume of 1 µL.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is suitable for separating volatile alcohols.

    • Oven Program: A temperature ramp is used to elute the compound, for example, starting at 50°C and ramping to 250°C.

    • Carrier Gas: Helium is commonly used as the carrier gas.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions by their mass-to-charge ratio (m/z).

    • Detector: An electron multiplier detects the ions.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different fragment ions, which can be used to elucidate the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Prep_IR Neat or ATR Sample->Prep_IR Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_MS Dilute in Solvent Sample->Prep_MS IR FTIR Spectroscopy Prep_IR->IR NMR NMR Spectroscopy Prep_NMR->NMR MS GC-MS Prep_MS->MS IR_Data IR Spectrum (Transmittance vs. Wavenumber) IR->IR_Data NMR_Data NMR Spectra (¹H and ¹³C) NMR->NMR_Data MS_Data Mass Spectrum (Abundance vs. m/z) MS->MS_Data IR_Interp Functional Group ID IR_Data->IR_Interp NMR_Interp Connectivity & Stereochemistry NMR_Data->NMR_Interp MS_Interp Molecular Weight & Fragmentation MS_Data->MS_Interp Final_Structure Confirm Structure IR_Interp->Final_Structure NMR_Interp->Final_Structure MS_Interp->Final_Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

(Z)-pent-3-en-2-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a detailed overview of (Z)-pent-3-en-2-ol, a chiral allylic alcohol with potential applications in organic synthesis and medicinal chemistry. This document consolidates available chemical and physical properties, provides representative experimental protocols for its synthesis and common reactions, and explores potential biological activities based on related compounds. The information is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this and similar molecules.

Introduction

This compound is a five-carbon unsaturated alcohol characterized by a cis-configured double bond between the third and fourth carbon atoms and a hydroxyl group at the second carbon. The presence of a stereocenter at the second carbon and the geometric isomerism of the double bond results in the existence of multiple stereoisomers. This structural complexity makes it an interesting chiral building block for the synthesis of more complex molecules. This guide aims to provide a comprehensive resource on its chemical properties, synthesis, reactivity, and potential biological relevance.

Chemical and Physical Properties

This compound is a small, relatively simple organic molecule. Its properties are summarized in the table below. It is important to note that due to the existence of enantiomers, specific optical rotation values would apply to the individual (R) and (S) forms, though this data is not widely reported.

PropertyValueSource
CAS Number 60102-80-9[1]
(R)-(-)-(Z)-pent-3-en-2-ol CAS Number 79646-46-1[2]
Molecular Formula C₅H₁₀O[3][4]
Molecular Weight 86.13 g/mol [3]
IUPAC Name This compound[3]
Synonyms (Z)-3-Penten-2-ol, cis-3-Penten-2-ol[1][3]
XLogP3 0.8[3]
Physical State Liquid (presumed at STP)N/A
Solubility Insoluble in water[1]

Synthesis of this compound

General Experimental Protocol for the Synthesis of (Z)-Disubstituted Allylic Alcohols

This protocol is adapted from a general method for the synthesis of (Z)-disubstituted allylic alcohols and can be modified for the synthesis of this compound by using the appropriate starting materials (e.g., 1-bromo-1-propyne and acetaldehyde).

Materials:

  • 1-Halo-1-alkyne (e.g., 1-bromo-1-propyne)

  • Dicyclohexylborane

  • tert-Butyllithium (t-BuLi)

  • Dialkylzinc reagent (e.g., diethylzinc)

  • Aldehyde (e.g., acetaldehyde)

  • Anhydrous solvent (e.g., THF or Et₂O)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Hydroboration: To a solution of 1-halo-1-alkyne in anhydrous THF at 0 °C under an inert atmosphere, add a solution of dicyclohexylborane in THF dropwise. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2 hours.

  • Reaction with t-BuLi: Cool the reaction mixture to -78 °C and add a solution of t-BuLi in pentane dropwise. Stir the mixture at this temperature for 30 minutes.

  • Transmetalation: To the solution from the previous step, add a solution of a dialkylzinc reagent in hexane dropwise at -78 °C. Allow the mixture to warm to 0 °C and stir for 30 minutes.

  • Aldehyde Addition: Cool the reaction mixture back down to -78 °C and add the aldehyde (e.g., acetaldehyde) dropwise. Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired (Z)-allylic alcohol.

Synthetic Workflow Diagram

G General Synthesis of (Z)-Allylic Alcohols A 1-Halo-1-alkyne B Hydroboration (Dicyclohexylborane) A->B + Dicyclohexylborane C (Z)-Vinylborane B->C D Reaction with t-BuLi C->D + t-BuLi E (Z)-Vinyllithium D->E F Transmetalation (Dialkylzinc) E->F + R₂Zn G (Z)-Vinylzinc F->G H Aldehyde Addition G->H + Aldehyde I (Z)-Allylic Alcohol H->I

Caption: General synthetic pathway for (Z)-allylic alcohols.

Chemical Reactivity

Allylic alcohols are versatile intermediates in organic synthesis. The hydroxyl group can direct the stereochemical outcome of reactions on the adjacent double bond, and the double bond can be functionalized in various ways.

Epoxidation of Allylic Alcohols

The epoxidation of allylic alcohols is a common transformation. The stereochemistry of the resulting epoxide can often be controlled by the stereochemistry of the alcohol and the choice of reagent. A general protocol for the epoxidation of an allylic alcohol is provided below.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Vanadyl acetylacetonate (VO(acac)₂) with tert-butyl hydroperoxide (t-BuOOH)

  • Anhydrous, non-polar solvent (e.g., dichloromethane, DCM)

  • Inert atmosphere (optional but recommended)

Procedure (using m-CPBA):

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude epoxide by flash column chromatography.

Reaction Pathway Diagram

G Epoxidation of this compound A This compound B Epoxidation A->B + m-CPBA or VO(acac)₂/t-BuOOH C Epoxy Alcohol Product B->C

Caption: General epoxidation reaction of this compound.

Potential Biological Activity

Short-chain alcohols are known to interact with biological membranes, which can lead to a variety of cellular effects.[5] Their amphiphilic nature allows them to partition into the lipid bilayer, potentially altering membrane fluidity and the function of integral membrane proteins.[5]

Furthermore, some short-chain alcohols have been shown to be cytotoxic through various mechanisms, including:

  • Aberrations in phospholipid and fatty acid metabolism.[6]

  • Alterations in the cellular redox state.[6]

  • Disruption of cellular energy metabolism.[6]

  • Increased production of reactive oxygen species.[6]

Some unsaturated alcohols also exhibit biological activities such as serving as semiochemicals (e.g., pheromones) in nature.[7] The toxicity of unsaturated alcohols can be higher than their saturated counterparts, and metabolism by enzymes like alcohol dehydrogenase can lead to the formation of more toxic metabolites.[7]

Given these general properties of related compounds, this compound could potentially exhibit effects on cell membranes and various cellular metabolic pathways. However, without specific experimental data, these remain areas of speculation and potential future research for drug development professionals.

Conclusion

This compound is a chiral molecule with potential as a building block in organic synthesis. While specific, detailed experimental and biological data for this compound are sparse in the current literature, this guide provides a foundation for researchers by presenting its known properties, outlining reliable general methods for its synthesis and reaction, and discussing potential areas of biological activity based on analogous compounds. Further research is warranted to fully elucidate the chemical and biological profile of this and other stereoisomers of pent-3-en-2-ol, which could open new avenues in synthetic and medicinal chemistry.

References

(Z)-Pent-3-en-2-ol: A Technical Guide to Commercial Availability and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic routes for (Z)-pent-3-en-2-ol, a key chiral building block in organic synthesis. Due to its specific stereochemistry, obtaining pure this compound requires careful consideration of suppliers and synthetic methodologies. This document outlines potential commercial sources, details a viable synthetic pathway, and presents relevant physicochemical and safety data to support research and development activities.

Commercial Availability

The commercial availability of this compound is limited, with most chemical suppliers offering the (E)-isomer (trans-3-penten-2-ol) or a mixture of (Z) and (E) isomers. However, specialized suppliers may offer the desired (Z)-isomer.

Potential Suppliers:

One potential supplier for "CIS-3-PENTEN-2-OL" has been identified as:

  • ChemSampCo, Inc.

Researchers are advised to contact this supplier directly to inquire about availability, purity, and to request a certificate of analysis. At present, detailed quantitative data such as typical purity, isomeric ratio, and potential impurities for commercially available this compound is not publicly available and would need to be obtained from the supplier.

It is important to note that many larger chemical suppliers, such as Sigma-Aldrich and Fisher Scientific, primarily list "3-Penten-2-ol" with CAS number 1569-50-2, which corresponds to the (E)- or a mixture of isomers. Careful verification of the CAS number and isomeric purity is crucial before procurement.

Physicochemical and Safety Data

Below is a summary of key physicochemical properties for this compound, primarily sourced from public databases. Safety information is based on data for the related compound 3-penten-2-ol and should be handled with care, implementing appropriate laboratory safety procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C5H10OPubChem[1]
Molecular Weight 86.13 g/mol PubChem[1]
IUPAC Name (3Z)-pent-3-en-2-olPubChem[1]
CAS Number 60102-80-9The Good Scents Company
Boiling Point 118.5°C at 760mmHgChemicalBook
Density 0.839 g/cm³ChemicalBook
Flash Point 27.8°CChemicalBook
Solubility Soluble in alcoholThe Good Scents Company

Table 2: Safety Information for 3-Penten-2-ol

Hazard StatementPrecautionary Statement
Flammable liquid and vaporKeep away from heat/sparks/open flames/hot surfaces. — No smoking.
Keep container tightly closed.
Ground/bond container and receiving equipment.
Use explosion-proof electrical/ventilating/lighting equipment.
Use only non-sparking tools.
Take precautionary measures against static discharge.
Wear protective gloves/protective clothing/eye protection/face protection.
IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
In case of fire: Use CO2, dry chemical, or foam for extinction.
Store in a well-ventilated place. Keep cool.
Dispose of contents/container to an approved waste disposal plant.

Note: This safety information is for the general 3-penten-2-ol and should be used as a guideline. A substance-specific Safety Data Sheet (SDS) should be obtained from the supplier for this compound.

Experimental Protocols: Stereoselective Synthesis

Given the limited commercial availability of pure this compound, chemical synthesis is a critical alternative for researchers. A common and effective method for the stereoselective synthesis of (Z)-allylic alcohols is the reduction of the corresponding α,β-unsaturated ketone (enone).

Featured Protocol: Stereoselective Reduction of (Z)-pent-3-en-2-one

This protocol details the synthesis of this compound via the chemoselective 1,2-reduction of (Z)-pent-3-en-2-one. This method is advantageous due to the commercial availability of the starting enone and the mild reaction conditions.

Materials:

  • (Z)-pent-3-en-2-one

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve (Z)-pent-3-en-2-one in a mixture of anhydrous THF and methanol (typically a 4:1 to 9:1 v/v ratio).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.

  • Addition of Reducing Agent: While stirring vigorously, slowly add sodium borohydride (NaBH4) portion-wise to the cooled solution. The amount of NaBH4 should be in slight excess (e.g., 1.1 to 1.5 equivalents) relative to the enone.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting enone is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl) at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) three times.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO4). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.

Expected Outcome:

This procedure is expected to yield this compound with good stereoselectivity, as the 1,2-reduction of the carbonyl group is generally favored over the 1,4-conjugate reduction of the double bond under these conditions. The final product should be characterized by NMR spectroscopy to confirm the (Z)-configuration of the double bond and by gas chromatography to assess its isomeric purity.

Visualizing the Workflow

To aid in the understanding of the sourcing and synthesis process, the following diagrams illustrate the key decision-making and experimental workflows.

Sourcing_Workflow A Identify Need for This compound B Search Commercial Suppliers (e.g., Sigma-Aldrich, Fisher) A->B C Check Isomer Specificity (CAS Number, Product Name) B->C G Consider Chemical Synthesis B->G  No suppliers found D Contact Specialized Supplier (e.g., ChemSampCo, Inc.) C->D  (Z)-isomer not found F Procure Commercially C->F  (Z)-isomer available E Request Certificate of Analysis (Purity, Isomeric Ratio) D->E E->F  Specifications Met E->G  Specifications Not Met H Synthesize in-house G->H

Caption: Decision workflow for sourcing this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve (Z)-pent-3-en-2-one in THF/MeOH B Cool to 0°C A->B C Slowly add NaBH4 B->C D Monitor by TLC C->D E Quench with aq. NH4Cl D->E F Extract with DCM E->F G Dry over MgSO4 F->G H Concentrate in vacuo G->H I Purify by Flash Chromatography H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

References

(Z)-pent-3-en-2-ol: A Review of Its Chemical Profile and Limited Current Applications

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-pent-3-en-2-ol, a secondary allylic alcohol with the chemical formula C5H10O, is a chiral organic compound.[1] Despite its simple structure, publicly available scientific literature and patents reveal limited specific applications for this compound. This technical guide provides a comprehensive overview of its known chemical and physical properties, and explores its potential, though not extensively documented, uses in organic synthesis.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular weight of 86.13 g/mol .[1] Its chemical identifiers and key physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C5H10OPubChem[1]
Molecular Weight 86.13 g/mol PubChem[1]
IUPAC Name (3Z)-pent-3-en-2-olPubChem
CAS Number 60102-80-9The Good Scents Company[2]
Boiling Point Not reported
Density Not reported
Solubility Insoluble in waterThe Good Scents Company[2]
Kovats Retention Index 667 (Standard non-polar column)NIST[3]

Spectroscopic data, including mass spectrometry and gas chromatography information, are available through the NIST Chemistry WebBook.[3][4]

Synthesis and Manufacturing

While detailed industrial synthesis protocols for this compound are not widely published, a high-yield stereoselective synthesis for its (R)-(-)-(Z)-enantiomer has been reported. This suggests that the compound can be prepared with a high degree of stereochemical control, which is crucial for applications in areas such as asymmetric synthesis and the development of chiral drugs.

A notable synthetic route to the enantiopure form is summarized below. Unfortunately, the specific reactants and detailed step-by-step protocol are not available in the public domain.

Synthesis_Workflow cluster_info Reported Yield: 91% Starting_Materials Appropriate Precursors Stereoselective_Synthesis Stereoselective Synthesis Starting_Materials->Stereoselective_Synthesis Product (R)-(-)-(Z)-pent-3-en-2-ol Stereoselective_Synthesis->Product

Figure 1: A generalized workflow for the stereoselective synthesis of (R)-(-)-(Z)-pent-3-en-2-ol.

Applications in Organic Synthesis

The primary potential application of this compound appears to be as a chiral building block in asymmetric synthesis. Chiral alcohols are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. The presence of both a stereocenter at the alcohol-bearing carbon and a Z-configured double bond makes it a potentially useful synthon for introducing specific stereochemistry into a target molecule.

However, a thorough review of the scientific literature did not yield specific examples of natural product synthesis or drug development where this compound was explicitly used as a starting material or intermediate.

Biological and Pharmacological Activity

There is currently no publicly available data on the biological or pharmacological activity of this compound. Studies on related compounds, such as other pentenol isomers, have explored their roles as insect pheromones or their antimicrobial properties, but these findings cannot be directly extrapolated to this compound. Further research is needed to determine if this compound possesses any significant biological effects.

Use in the Flavor and Fragrance Industry

The Good Scents Company database lists this compound but indicates that it is not recommended for use in fragrance or flavor applications.[2] While other unsaturated alcohols are known for their "green" or "fruity" notes, the organoleptic properties of this compound have not been characterized for such uses.

Future Outlook

The limited number of documented applications for this compound suggests that it is a relatively underexplored molecule. Its potential as a chiral building block in organic synthesis remains its most promising area for future investigation. Researchers in need of a C5 chiral synthon with a Z-alkene moiety may find this compound to be a valuable, though currently underutilized, tool.

The logical relationship for its potential application is outlined in the following diagram:

Logical_Relationship Z_pentenol This compound Chiral_Building_Block Chiral Building Block Z_pentenol->Chiral_Building_Block as a Asymmetric_Synthesis Asymmetric Synthesis Chiral_Building_Block->Asymmetric_Synthesis used in Target_Molecules Complex Target Molecules (e.g., Natural Products, Pharmaceuticals) Asymmetric_Synthesis->Target_Molecules to produce

Figure 2: The potential utility of this compound as a chiral synthon.

References

The Potent Realm of Unsaturated Alcohols: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unique chemical properties of unsaturated alcohols, characterized by the presence of at least one carbon-carbon double or triple bond in conjunction with a hydroxyl group, have positioned them as a compelling class of molecules in the pursuit of novel therapeutic agents. Their diverse biological activities, ranging from anticancer and antimicrobial to anti-inflammatory effects, have garnered significant attention within the scientific community. This technical guide provides an in-depth exploration of the biological activities of key unsaturated alcohols, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to support ongoing research and drug development endeavors.

Quantitative Assessment of Biological Activity

The efficacy of unsaturated alcohols against various pathological targets is most effectively communicated through quantitative metrics. The following tables summarize the inhibitory concentrations of several prominent unsaturated alcohols against a range of cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Unsaturated Alcohols (IC50 Values)

Unsaturated AlcoholCancer Cell LineIC50 Value (µM)Reference
Geraniol TPC-1 (Thyroid Cancer)25[1]
A431 (Skin Carcinoma)~50% inhibition[1]
A549 (Lung Carcinoma)~50% inhibition[1]
PC-3 (Prostate Cancer)Not specified[2]
Caco-2 (Colorectal Adenocarcinoma)400 (70% inhibition)[3]
Farnesol OSCC 9 (Oral Squamous Carcinoma)30 - 60 (54-56% inhibition)[4]
OSCC 25 (Oral Squamous Carcinoma)30 - 60 (54-56% inhibition)[4]
Nerolidol MOLT-4 (Acute Lymphoblastic Leukemia)30[5]
A549 (Non-small cell lung cancer)Not specified[6]
Citronellol MDA-MB-231 (Triple-Negative Breast Cancer)>50% inhibition (NRU assay)[7]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. Variations in experimental conditions can influence these values.

Table 2: Antimicrobial Activity of Unsaturated Alcohols (MIC Values)

Unsaturated AlcoholMicrobial StrainMIC Value (µg/mL)Reference
Linalool Methicillin-resistant Staphylococcus aureus (MRSA)13.2 (MIC50)[8]
Pseudomonas fluorescens1250[2]
Farnesol Staphylococcus aureusNot specified[9]
Unsaturated Fatty Alcohols (general) Staphylococcus aureusVariable[10]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. MIC50 is the MIC required to inhibit the growth of 50% of tested isolates.

Signaling Pathways and Mechanisms of Action

Unsaturated alcohols exert their biological effects by modulating a variety of intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design of targeted therapies.

Geraniol's Impact on Cancer Cell Signaling

Geraniol has been shown to inhibit the proliferation of cancer cells by interfering with key signaling cascades that regulate cell growth, survival, and inflammation. In thyroid cancer cells, geraniol effectively inhibits the JAK-STAT, MAPK, and NF-κB signaling pathways.[1]

Geraniol_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus Geraniol Geraniol Receptor Receptor IKK IKK Geraniol->IKK Inhibition JAK2 JAK2 Receptor->JAK2 Inhibition MAPK MAPK Receptor->MAPK Inhibition STAT3 STAT3 JAK2->STAT3 Transcription Gene Transcription (Proliferation, Survival, Inflammation) MAPK->Transcription IκBα IκBα IKK->IκBα Inhibits Phosphorylation NFκB NF-κB IκBα->NFκB Sequesters NFκB->Transcription

Geraniol's inhibitory effects on key cancer signaling pathways.
Nerolidol's Pro-Apoptotic Signaling Cascade

Nerolidol has demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells through the modulation of the PI3K/Akt and MAPK signaling pathways, leading to an increase in reactive oxygen species (ROS) and subsequent cell death.[6][11]

Nerolidol_Apoptosis Nerolidol Nerolidol PI3K PI3K Nerolidol->PI3K Inhibition MAPK MAPK Nerolidol->MAPK Modulation Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Survival Signal (Inhibited) ROS Increased ROS MAPK->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Nerolidol-induced apoptotic pathway in cancer cells.

Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key experiments cited in the assessment of the biological activity of unsaturated alcohols.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12][13][14]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Unsaturated alcohol stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the unsaturated alcohol in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT by viable cells into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Unsaturated Alcohol (Serial Dilutions) Incubate_24h->Add_Compound Incubate_Exposure Incubate (e.g., 48h) Add_Compound->Incubate_Exposure Add_MTT Add MTT Solution Incubate_Exposure->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate % Viability & IC50 Read_Absorbance->Analyze

Experimental workflow for the MTT assay.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][15][16][17][18]

Materials:

  • 96-well microtiter plates (sterile)

  • Bacterial or fungal strain of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Unsaturated alcohol stock solution

  • Sterile multichannel pipette

  • Incubator

  • Microplate reader (optional, for turbidity measurement)

Procedure:

  • Prepare Inoculum: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL for bacteria. Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 105 CFU/mL).

  • Prepare Compound Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate. In the first column of wells, add 100 µL of the unsaturated alcohol stock solution (at twice the highest desired concentration).

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL. This will halve the concentration of the unsaturated alcohol in each well.

  • Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the unsaturated alcohol at which there is no visible growth (no turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.

Conclusion

The unsaturated alcohols represent a rich and varied source of bioactive compounds with significant potential for the development of new pharmaceuticals. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working in this exciting field. Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully unlock their therapeutic promise.

References

Methodological & Application

Synthesis of (Z)-pent-3-en-2-ol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (Z)-pent-3-en-2-ol, a valuable chiral building block in organic synthesis. The protocols outlined below are intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to achieving high yields and excellent stereoselectivity.

Introduction

This compound is a key intermediate in the synthesis of various complex organic molecules and pharmacologically active compounds. Its stereospecific synthesis is of paramount importance, and this is typically achieved through the partial hydrogenation of the corresponding alkyne, pent-3-yn-2-ol. This process requires the use of specialized catalysts to ensure the formation of the desired (Z)-alkene without over-reduction to the corresponding alkane. This document details two robust and widely-used methods for this transformation: hydrogenation using Lindlar's catalyst and hydrogenation using P-2 Nickel catalyst.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound using the two described methods. These values are based on literature precedents for similar substrates and represent typical outcomes for these reactions.

MethodCatalystStarting MaterialProductTypical Yield (%)(Z):(E) Ratio
Catalytic HydrogenationLindlar's Catalyst (Pd/CaCO₃/PbO)pent-3-yn-2-olThis compound>95>98:2
Catalytic HydrogenationP-2 Nickel (Ni₂B) with Ethylenediaminepent-3-yn-2-olThis compoundHigh>99:1

Experimental Protocols

Method 1: Synthesis of this compound via Lindlar Hydrogenation

This protocol is adapted from established procedures for the selective hydrogenation of alkynes to cis-alkenes.[1][2][3]

Materials:

  • pent-3-yn-2-ol

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (optional, as a selectivity enhancer)

  • Methanol or Ethanol (solvent)

  • Hydrogen gas (H₂)

  • Standard hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Catalyst Preparation: A detailed procedure for the preparation of Lindlar's catalyst can be found in Organic Syntheses.[1]

  • Reaction Setup: In a suitable hydrogenation flask, dissolve pent-3-yn-2-ol in methanol or ethanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add Lindlar's catalyst to the solution. The typical catalyst loading is 5-10% by weight relative to the starting alkyne. For enhanced selectivity, a small amount of quinoline (1-2% by weight of the catalyst) can be added.

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product. The reaction is typically complete within a few hours. It is crucial to stop the reaction once the starting alkyne is consumed to prevent over-reduction to pentan-2-ol.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be purified by distillation or column chromatography on silica gel to afford pure this compound.

Method 2: Synthesis of this compound via P-2 Nickel Hydrogenation

This protocol is based on the highly stereospecific reduction of alkynes using a nickel boride catalyst modified with ethylenediamine.[4][5]

Materials:

  • pent-3-yn-2-ol

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium borohydride (NaBH₄)

  • Ethanol (solvent)

  • Ethylenediamine

  • Hydrogen gas (H₂)

  • Standard hydrogenation apparatus

Procedure:

  • Catalyst Preparation (in situ):

    • In a hydrogenation flask under a hydrogen atmosphere, dissolve nickel(II) acetate tetrahydrate in ethanol.

    • To this solution, add a solution of sodium borohydride in ethanol. A black, finely divided precipitate of P-2 nickel catalyst will form immediately.[4][5]

  • Reaction Setup:

    • To the freshly prepared P-2 nickel catalyst suspension, add ethylenediamine.

    • Add the substrate, pent-3-yn-2-ol, to the reaction mixture.

  • Hydrogenation: Stir the mixture vigorously under a positive pressure of hydrogen (typically 1 atm, from a balloon) at room temperature.

  • Reaction Monitoring: Monitor the uptake of hydrogen and the reaction progress by GC or TLC. The hydrogenation is typically rapid.

  • Work-up: Once the reaction is complete, vent the hydrogen and filter the mixture through a pad of Celite® to remove the nickel catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by distillation or flash chromatography to yield the pure this compound.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformation and the general experimental workflow.

Synthesis_Pathway cluster_catalyst Catalyst Systems pent-3-yn-2-ol pent-3-yn-2-ol H2_catalyst + H₂ Catalyst pent-3-yn-2-ol->H2_catalyst Z_product This compound H2_catalyst->Z_product Lindlar Lindlar's Catalyst (Pd/CaCO₃, Pb) P2Ni P-2 Nickel (Ni₂B, Ethylenediamine)

Caption: Stereoselective hydrogenation of pent-3-yn-2-ol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve pent-3-yn-2-ol in Solvent Add_Catalyst Add Catalyst (Lindlar or P-2 Ni) Start->Add_Catalyst Hydrogenation Hydrogenate under H₂ atmosphere Add_Catalyst->Hydrogenation Monitor Monitor Reaction Progress (TLC/GC) Hydrogenation->Monitor Filter Filter to Remove Catalyst Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Distillation or Chromatography Concentrate->Purify End Obtain Pure this compound Purify->End

References

Asymmetric Synthesis of Chiral Pentenols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral pentenols are valuable building blocks in organic synthesis, serving as versatile intermediates in the preparation of a wide array of complex molecules, including natural products and pharmaceuticals. Their stereochemistry plays a crucial role in determining the biological activity and pharmacological properties of the final target compounds. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiomerically enriched pentenols is of significant interest to the scientific community.

This document provides detailed application notes and experimental protocols for several key methodologies in the asymmetric synthesis of chiral pentenols. These include the Sharpless Asymmetric Epoxidation followed by kinetic resolution and rearrangement, catalytic asymmetric allylation of aldehydes, enzymatic kinetic resolution, and the use of chiral auxiliaries. The protocols are intended to serve as a practical guide for researchers in the field of synthetic organic chemistry and drug development.

Data Presentation: Comparison of Key Methodologies

The following table summarizes typical quantitative data for the different asymmetric strategies discussed, allowing for a direct comparison of their effectiveness in terms of yield and stereoselectivity.

MethodologySubstrate ExampleCatalyst/ReagentSolventTemp. (°C)Yield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference(s)
Sharpless Epoxidation/Kinetic Resolution 1,4-Pentadien-3-olTi(OiPr)₄, (+)-DIPT, t-BuOOH, 3Å MSCH₂Cl₂-20~60-75>99% ee for epoxy alcohol intermediate[1][2]
Asymmetric Allylation Propanal & AllylboronateChiral Phosphoric Acid or Chiral Borane ReagentToluene/THF-78 to RT70-9590-98% ee[3][4]
Enzymatic Kinetic Resolution (±)-Pent-1-en-3-olLipase (e.g., Candida antarctica Lipase B) / Acyl DonorHexane/MTBERT to 40~45-50>99% ee for unreacted alcohol and acetylated product[5][6][7]
Chiral Auxiliary (Evans' Oxazolidinone) N-Pentenoyl OxazolidinoneLDA or Bu₂BOTf, AldehydeTHF-7870-90>95% dr for aldol adduct[8][9][10]

Experimental Protocols and Methodologies

Sharpless Asymmetric Epoxidation and Kinetic Resolution of 1,4-Pentadien-3-ol followed by Payne Rearrangement

This method provides access to chiral vinyl epoxy alcohols, which are direct precursors to chiral pentenols, through a desymmetrization and kinetic resolution of an achiral diene.[1][2] The resulting 2,3-epoxy alcohol can then be isomerized to the 1,2-epoxy alcohol via a Payne rearrangement.[11][12]

Protocol: Kinetic Resolution of 1,4-Pentadien-3-ol

  • Catalyst Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add powdered 3Å molecular sieves. Cool the flask to -20 °C in a suitable cooling bath. Add anhydrous dichloromethane (CH₂Cl₂), followed by L-(+)-diisopropyl tartrate ((+)-DIPT) and titanium(IV) isopropoxide (Ti(OiPr)₄). Stir the mixture for 30 minutes at -20 °C.

  • Reaction Initiation: To the catalyst mixture, add a solution of 1,4-pentadien-3-ol in CH₂Cl₂ dropwise, ensuring the internal temperature does not rise above -20 °C.

  • Oxidant Addition: Add a solution of tert-butyl hydroperoxide (t-BuOOH) in toluene (typically 5-6 M) dropwise to the reaction mixture over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the epoxy alcohol. The reaction is typically stirred for 20-25 hours to achieve high enantiomeric excess of the product through kinetic resolution of the initially formed racemic epoxide.[1]

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium fluoride (NaF). Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Filter the resulting mixture through a pad of Celite®, washing the filter cake with CH₂Cl₂.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the chiral vinyl epoxy alcohol. The enantiomeric excess can be determined by chiral GC or HPLC analysis.[1]

Protocol: Payne Rearrangement of the Chiral Vinyl Epoxy Alcohol

  • Reaction Setup: Dissolve the purified chiral 2,3-epoxy alcohol in a protic solvent such as methanol or ethanol.

  • Base Addition: Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution. The reaction is typically carried out at room temperature.[11]

  • Reaction Monitoring: Monitor the isomerization by TLC or GC until the starting material is consumed and the 1,2-epoxy alcohol is formed.

  • Work-up and Purification: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting chiral 1,2-epoxy alcohol can be purified by flash column chromatography.

Diagram: Sharpless Epoxidation/Kinetic Resolution and Payne Rearrangement Workflow

G cluster_0 Sharpless Asymmetric Epoxidation & Kinetic Resolution cluster_1 Payne Rearrangement 1,4-Pentadien-3-ol 1,4-Pentadien-3-ol Catalyst_Prep Catalyst Preparation (Ti(OiPr)4, (+)-DIPT, 3Å MS in CH2Cl2, -20 °C) 1,4-Pentadien-3-ol->Catalyst_Prep Add Substrate Epoxidation Epoxidation & Kinetic Resolution (t-BuOOH, -20 °C, 20-25h) Catalyst_Prep->Epoxidation Workup_Purification_1 Work-up & Purification Epoxidation->Workup_Purification_1 Chiral_Vinyl_Epoxy_Alcohol Chiral (2S,3R)-vinyl-oxiran-2-yl)methanol (>99% ee) Workup_Purification_1->Chiral_Vinyl_Epoxy_Alcohol Rearrangement Base-catalyzed Isomerization (NaOH or KOH in MeOH, RT) Chiral_Vinyl_Epoxy_Alcohol->Rearrangement Input for Rearrangement Workup_Purification_2 Work-up & Purification Rearrangement->Workup_Purification_2 Final_Product Chiral (S)-1-(oxiran-2-yl)prop-2-en-1-ol Workup_Purification_2->Final_Product

Caption: Workflow for the synthesis of a chiral pentenol precursor.

Catalytic Asymmetric Allylation of Aldehydes

This method involves the enantioselective addition of an allyl nucleophile to an aldehyde, catalyzed by a chiral Lewis acid or Brønsted acid, to directly form a chiral homoallylic alcohol (a pentenol in the case of propanal).[3][4]

Protocol: Asymmetric Allylation of Propanal

  • Catalyst and Reagent Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral catalyst (e.g., a chiral phosphoric acid or a pre-formed chiral borane complex) in a dry, aprotic solvent such as toluene or THF.

  • Reaction Mixture: Cool the solution to the desired temperature (typically ranging from -78 °C to room temperature). Add the aldehyde (e.g., propanal) to the catalyst solution.

  • Allylating Agent Addition: Add the allylating agent (e.g., allylboronate ester or allyltributyltin) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC or GC.

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride for boronate reactions). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the chiral pentenol. Determine the enantiomeric excess by chiral GC or HPLC.

Diagram: Catalytic Cycle for Asymmetric Allylation

G Catalyst Chiral Catalyst (e.g., Chiral Phosphoric Acid) Activated_Complex Activation of Aldehyde Catalyst->Activated_Complex Coordination Aldehyde Aldehyde (Propanal) Aldehyde->Activated_Complex Allylating_Agent Allylating Agent (e.g., Allylboronate) Allyl_Addition Enantioselective Allyl Addition Allylating_Agent->Allyl_Addition Activated_Complex->Allyl_Addition Product_Release Product Release & Catalyst Regeneration Allyl_Addition->Product_Release Product_Release->Catalyst Regeneration Chiral_Pentenol Chiral Pentenol Product_Release->Chiral_Pentenol

Caption: General catalytic cycle for asymmetric allylation.

Enzymatic Kinetic Resolution of Racemic Pentenols

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, typically lipases, to resolve a racemic mixture of alcohols. One enantiomer is selectively acylated, allowing for the separation of the unreacted alcohol and the acylated product, both in high enantiomeric purity.[5][6][7]

Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-Pent-1-en-3-ol

  • Reaction Setup: To a flask, add the racemic pent-1-en-3-ol, a suitable organic solvent (e.g., hexane or methyl tert-butyl ether (MTBE)), and an acyl donor (e.g., vinyl acetate or isopropenyl acetate).

  • Enzyme Addition: Add the lipase (e.g., immobilized Candida antarctica Lipase B, Novozym® 435) to the mixture.

  • Reaction Conditions: Stir the suspension at a controlled temperature (typically room temperature to 40 °C).

  • Reaction Monitoring: Monitor the reaction progress by GC or HPLC to approximately 50% conversion. This is crucial for obtaining high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Work-up: When the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation and Purification: Concentrate the filtrate under reduced pressure. The remaining alcohol and the formed ester can be separated by flash column chromatography.

  • Enantiomeric Excess Determination: The enantiomeric excess of the unreacted alcohol and the ester (which can be hydrolyzed back to the other enantiomer of the alcohol) is determined by chiral GC or HPLC analysis.

Diagram: Workflow for Enzymatic Kinetic Resolution

G Racemic_Pentenol Racemic Pent-1-en-3-ol Reaction Lipase, Acyl Donor Solvent, RT Racemic_Pentenol->Reaction Mixture Mixture at ~50% Conversion ((S)-Pentenol & (R)-Pentenyl Acetate) Reaction->Mixture Separation Separation (Chromatography) Mixture->Separation S_Pentenol (S)-Pent-1-en-3-ol (>99% ee) Separation->S_Pentenol R_Acetate (R)-Pentenyl Acetate (>99% ee) Separation->R_Acetate Hydrolysis Hydrolysis R_Acetate->Hydrolysis R_Pentenol (R)-Pent-1-en-3-ol Hydrolysis->R_Pentenol G Chiral_Auxiliary Evans' Chiral Auxiliary Attachment Attachment of Auxiliary Chiral_Auxiliary->Attachment Prochiral_Substrate Pentenoyl Chloride Prochiral_Substrate->Attachment Chiral_Adduct N-Pentenoyl Oxazolidinone Attachment->Chiral_Adduct Stereoselective_Reaction Diastereoselective Reaction (e.g., Aldol Addition) Chiral_Adduct->Stereoselective_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Adduct Stereoselective_Reaction->Diastereomerically_Enriched_Product Cleavage Cleavage of Auxiliary Diastereomerically_Enriched_Product->Cleavage Chiral_Product Chiral Pentenol Derivative Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

References

Application Notes and Protocols for the Purification of (Z)-pent-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-pent-3-en-2-ol is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry for the development of complex molecules. Its purity is paramount for successful subsequent reactions and the stereochemical integrity of the final product. This document provides detailed application notes and protocols for the purification of this compound, addressing common impurities and offering various techniques to achieve high levels of purity.

Chemical Properties:

  • Molecular Formula: C₅H₁₀O[1][2][3]

  • Molecular Weight: 86.13 g/mol [3]

  • Boiling Point: Approximately 119-121 °C for 3-penten-2-ol (mixture of isomers)[4]

  • Solubility: Soluble in alcohol and moderately soluble in water.[5]

Potential Impurities

The primary source of impurities in this compound often stems from its synthesis, commonly through the reaction of a methyl organometallic reagent with crotonaldehyde.[4][6] Crotonaldehyde itself is typically a mixture of (E) and (Z) isomers, leading to the formation of both (E)- and this compound.[6] Other potential impurities include:

  • (E)-pent-3-en-2-ol: The geometric isomer.

  • Unreacted Crotonaldehyde: The starting material.

  • Crotyl alcohol (cis and trans): Byproduct from the reduction of crotonaldehyde.[7]

  • Solvent and other reagents: From the reaction and workup steps.

Purification Techniques

The choice of purification technique depends on the impurity profile and the desired final purity of the this compound. A combination of methods may be necessary for achieving high purity.

Fractional Distillation

Fractional distillation is an effective method for separating liquids with close boiling points and is suitable for removing less volatile or more volatile impurities from this compound. Given the boiling point of 3-penten-2-ol is around 119-121 °C, this technique can separate it from lower-boiling impurities like residual solvents or higher-boiling byproducts.[4]

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating the (Z) and (E) isomers of pent-3-en-2-ol, which have very similar boiling points, making their separation by distillation challenging.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest possible purity, especially for pharmaceutical applications, preparative HPLC is the method of choice. It offers high resolution and can effectively separate closely related isomers and trace impurities.

Experimental Protocols

Protocol for Fractional Distillation

Objective: To remove impurities with significantly different boiling points from the crude this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Monitor the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of the most volatile component.

  • Discard the initial fraction (forerun), which will contain low-boiling impurities.

  • Collect the fraction that distills over at a constant temperature corresponding to the boiling point of pent-3-en-2-ol (approximately 119-121 °C).

  • Monitor the temperature closely. A significant drop or rise in temperature indicates that the desired compound is no longer the primary component of the distillate.

  • Stop the distillation before the distilling flask runs dry.

  • Analyze the collected fractions for purity using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol for Column Chromatography

Objective: To separate this compound from its (E)-isomer and other closely related impurities.

Materials:

  • Crude or partially purified this compound

  • Chromatography column

  • Silica gel (60-120 mesh)

  • Eluent: A mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v, to be optimized by TLC)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column, allowing the solvent to drain slowly.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Add the eluent to the column and begin collecting fractions.

    • Maintain a constant flow rate.

    • Monitor the separation of compounds using Thin Layer Chromatography (TLC) on the collected fractions.

  • Fraction Analysis:

    • Combine the fractions containing the pure this compound based on TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

    • Confirm the purity and identity of the product using GC, NMR, or other appropriate analytical techniques.

Protocol for Preparative HPLC

Objective: To achieve high-purity this compound for demanding applications.

Materials:

  • Partially purified this compound

  • Preparative HPLC system with a suitable detector (e.g., UV or RI)

  • Chiral stationary phase column (e.g., amylose or cellulose-based) for enantiomeric separation if needed, or a standard reverse-phase or normal-phase column for isomeric separation.

  • Mobile Phase: A mixture of hexane and ethanol (e.g., 60:40 v/v) is a good starting point for normal phase separation of isomers.[8][9] This should be optimized based on analytical scale injections.

  • HPLC-grade solvents

Procedure:

  • Method Development (Analytical Scale):

    • Develop an analytical HPLC method to achieve baseline separation of this compound from its impurities.

    • Optimize the mobile phase composition, flow rate, and column temperature.

  • Scale-Up to Preparative HPLC:

    • Equilibrate the preparative HPLC column with the optimized mobile phase.

    • Dissolve the sample in the mobile phase.

    • Inject the sample onto the column.

    • Monitor the chromatogram and collect the fraction corresponding to the this compound peak.

  • Product Recovery:

    • Combine the collected fractions containing the pure product.

    • Remove the mobile phase solvents under reduced pressure.

    • Determine the purity of the final product using analytical HPLC or GC.

Data Presentation

The following table summarizes typical parameters and expected outcomes for the purification of this compound.

Purification TechniqueKey ParametersTypical Purity AchievedAdvantagesDisadvantages
Fractional Distillation Boiling Point: ~119-121 °C>95% (for non-isomeric impurities)Scalable, good for removing bulk impurities with different boiling points.Ineffective for separating geometric isomers with similar boiling points.
Column Chromatography Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate>98%Good for separating geometric isomers and other closely related impurities.Can be time-consuming and requires significant solvent volumes for large scales.
Preparative HPLC Column: Chiral or Reverse/Normal Phase; Mobile Phase: Hexane/Ethanol>99.5%Highest resolution and purity achievable; excellent for separating all types of impurities.Expensive, lower throughput compared to other methods, requires specialized equipment.

Visualizations

Workflow for Purification of this compound

Purification_Workflow Crude Crude this compound (Mixture of isomers and impurities) Distillation Fractional Distillation Crude->Distillation Partially_Purified Partially Purified Product (Enriched in pent-3-en-2-ol) Distillation->Partially_Purified Column_Chromo Column Chromatography Partially_Purified->Column_Chromo Moderate_Purity Moderate Purity Product (>98%) Column_Chromo->Moderate_Purity HPLC Preparative HPLC High_Purity High Purity this compound (>99.5%) HPLC->High_Purity Moderate_Purity->HPLC

Caption: A general workflow for the multi-step purification of this compound.

Decision Tree for Selecting a Purification Technique

Decision_Tree Start Crude this compound Q1 Significant boiling point difference in impurities? Start->Q1 Distillation Fractional Distillation Q1->Distillation Yes Q2 Geometric isomers present? Q1->Q2 No Distillation->Q2 Column_Chromo Column Chromatography Q2->Column_Chromo Yes Q3 Highest purity required (>99.5%)? Q2->Q3 No Column_Chromo->Q3 HPLC Preparative HPLC Q3->HPLC Yes End_Moderate Purified Product (>98%) Q3->End_Moderate No End_High High Purity Product (>99.5%) HPLC->End_High

Caption: A decision-making guide for choosing the appropriate purification method.

References

Application Notes and Protocols: (Z)-pent-3-en-2-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-pent-3-en-2-ol , a chiral allylic alcohol, presents a versatile five-carbon building block for organic synthesis. Its stereochemistry, featuring a Z-configured double bond and a stereogenic center at the alcohol-bearing carbon, makes it a valuable precursor for the synthesis of a variety of complex molecules, including natural products and potential pharmaceutical agents. This document provides an overview of its synthetic applications, supported by experimental data and detailed protocols.

Enantioselective Epoxidation

One of the key applications of chiral allylic alcohols like this compound is in stereoselective epoxidation reactions. The Sharpless Asymmetric Epoxidation, a Nobel Prize-winning reaction, allows for the highly enantioselective conversion of allylic alcohols to epoxy alcohols. The stereochemistry of the resulting epoxide is dictated by the chirality of the diethyl tartrate (DET) catalyst used.

Table 1: Predicted Products of Sharpless Asymmetric Epoxidation of this compound

Starting MaterialCatalystMajor Product
(2S,3Z)-pent-3-en-2-olL-(+)-Diethyl Tartrate(2S,3R,4R)-3,4-epoxy-pentan-2-ol
(2R,3Z)-pent-3-en-2-olL-(+)-Diethyl Tartrate(2R,3R,4R)-3,4-epoxy-pentan-2-ol
(2S,3Z)-pent-3-en-2-olD-(-)-Diethyl Tartrate(2S,3S,4S)-3,4-epoxy-pentan-2-ol
(2R,3Z)-pent-3-en-2-olD-(-)-Diethyl Tartrate(2R,3S,4S)-3,4-epoxy-pentan-2-ol

Experimental Protocols

General Protocol for Sharpless Asymmetric Epoxidation

This protocol is a general procedure and may require optimization for this compound.

Materials:

  • This compound

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 4Å Molecular sieves, activated

  • Celatom® or Celite®

  • Sodium hydroxide solution, 10% aqueous

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂) and cool to -20 °C in a dry ice/acetone bath.

  • Add L-(+)-DET or D-(-)-DET (1.2 equivalents relative to Ti(OiPr)₄) to the cooled solvent.

  • Slowly add titanium(IV) isopropoxide (1 equivalent) to the solution while maintaining the temperature at -20 °C. Stir for 10 minutes to form the chiral catalyst complex.

  • Add activated 4Å molecular sieves to the reaction mixture.

  • In a separate flask, prepare a solution of this compound (1 equivalent) in anhydrous dichloromethane.

  • Add the solution of the allylic alcohol to the catalyst mixture.

  • Slowly add a solution of TBHP (1.5-2.0 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -20 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium hydroxide saturated with sodium chloride.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Filter the mixture through a pad of Celatom® or Celite®, washing the filter cake with dichloromethane.

  • Separate the organic layer from the biphasic filtrate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude epoxy alcohol by flash column chromatography on silica gel.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow for the application of this compound in organic synthesis.

Sharpless_Epoxidation_Workflow start This compound reaction Sharpless Asymmetric Epoxidation start->reaction catalyst Chiral Catalyst (Ti(OiPr)4 + DET) catalyst->reaction oxidant Oxidant (t-BuOOH) oxidant->reaction product Chiral Epoxy Alcohol workup Aqueous Workup & Purification product->workup reaction->product High Enantioselectivity

Caption: Workflow for the Sharpless Asymmetric Epoxidation of this compound.

Synthetic_Utility start This compound epoxidation Stereoselective Epoxidation start->epoxidation epoxy_alcohol Chiral Epoxy Alcohol epoxidation->epoxy_alcohol opening Nucleophilic Ring Opening epoxy_alcohol->opening diol 1,2-Diol opening->diol amino_alcohol Amino Alcohol opening->amino_alcohol ether Ether opening->ether natural_products Natural Products & Analogues diol->natural_products amino_alcohol->natural_products ether->natural_products

Caption: Synthetic utility of chiral epoxy alcohols derived from this compound.

Applications in Drug Development and Natural Product Synthesis

While direct examples of the use of this compound in the total synthesis of specific natural products or pharmaceuticals were not identified in the performed searches, the resulting chiral epoxy alcohols are highly valuable intermediates. These synthons can be elaborated into a wide array of functional groups. For instance, nucleophilic opening of the epoxide ring can lead to the stereocontrolled formation of diols, amino alcohols, and ethers, which are common structural motifs in many biologically active molecules, including macrolide antibiotics and insect pheromones. The ability to control the stereochemistry at two adjacent carbon atoms through this methodology is a significant advantage in the synthesis of complex chiral molecules.

Disclaimer: The provided protocols are intended for informational purposes for qualified professionals and should be adapted and optimized based on specific experimental conditions and safety considerations.

Application Note and Protocols for the Oxidation of (Z)-pent-3-en-2-ol to (Z)-pent-3-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective oxidation of the allylic alcohol, (Z)-pent-3-en-2-ol, to the corresponding α,β-unsaturated ketone, (Z)-pent-3-en-2-one. The selective oxidation of allylic alcohols is a critical transformation in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates, where preserving the integrity of other functional groups, such as double bonds, is paramount. This note explores several common and effective methods for this conversion, with a focus on protocols that offer high chemoselectivity and yield.

Introduction to Selective Oxidation of Allylic Alcohols

The oxidation of a secondary alcohol to a ketone is a fundamental reaction in organic chemistry. However, when the alcohol is part of an allylic system, as in this compound, the challenge lies in selectively oxidizing the hydroxyl group without affecting the adjacent carbon-carbon double bond. Strong, non-selective oxidizing agents can lead to a mixture of products, including cleavage of the double bond or over-oxidation. Therefore, mild and chemoselective reagents are essential for achieving the desired transformation with high fidelity.

This application note details protocols for three widely used and reliable methods for the selective oxidation of allylic alcohols: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Pyridinium Chlorochromate (PCC) oxidation. These methods are known for their mild reaction conditions and tolerance of various functional groups.[1][2][3][4]

Comparison of Oxidation Methods

The choice of an oxidizing agent often depends on the specific substrate, the presence of other functional groups, and the desired scale of the reaction. The following table summarizes key quantitative data for the selected oxidation methods, providing a basis for comparison.

Oxidation MethodTypical Reagent EquivalentsTypical Reaction TemperatureTypical Reaction TimeTypical Yield (%)Key Advantages
Dess-Martin Periodinane (DMP) Oxidation 1.1 - 1.5Room Temperature1 - 4 hours85 - 95Mild conditions, neutral pH, high chemoselectivity, short reaction times.[1][5]
Swern Oxidation Oxalyl Chloride (1.2-1.5), DMSO (2-3), Triethylamine (3-5)-78 °C to Room Temperature1 - 3 hours80 - 95Very mild, avoids heavy metals, high yields.[6][7][8]
Pyridinium Chlorochromate (PCC) Oxidation 1.5 - 2.0Room Temperature2 - 6 hours75 - 90Selective for 1° and 2° alcohols, commercially available, relatively simple workup.[4][9][10]

Chemical Transformation

The oxidation of this compound to (Z)-pent-3-en-2-one involves the conversion of a secondary alcohol to a ketone. The (Z)-configuration of the double bond is retained throughout the reaction with the appropriate choice of mild oxidizing agents.

G A Reactant Preparation (this compound, Solvent) B Reaction Setup (Inert atmosphere, Temperature control) A->B C Addition of Oxidizing Agent (e.g., DMP, Swern reagents, PCC) B->C D Reaction Monitoring (TLC, GC-MS) C->D E Workup (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Product Characterization (NMR, IR, Mass Spectrometry) F->G H Final Product ((Z)-pent-3-en-2-one) G->H

References

Application Notes and Protocols: Reaction of (Z)-pent-3-en-2-ol with Hydrogen Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the reaction between (Z)-pent-3-en-2-ol and hydrogen bromide (HBr). This reaction is a classic example of nucleophilic substitution at an allylic alcohol, proceeding through a resonance-stabilized carbocation intermediate. Such reactions are of significant interest in synthetic organic chemistry for the generation of versatile bromoalkene building blocks. These products can be further functionalized, making them valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals. This document outlines the reaction mechanism, predicts the potential products, and provides a detailed experimental protocol for conducting and analyzing the reaction.

Introduction

The reaction of allylic alcohols with hydrogen halides is a fundamental transformation in organic synthesis. The hydroxyl group, being a poor leaving group, is first protonated by the strong acid to form a good leaving group, water. Departure of water generates a resonance-stabilized allylic carbocation. The subsequent nucleophilic attack by the bromide ion can occur at either of the two electrophilic carbon atoms of the allylic system, often leading to a mixture of products. The regioselectivity and stereoselectivity of this reaction are influenced by factors such as the structure of the allylic alcohol, the reaction conditions, and the nature of the nucleophile. Understanding and controlling the outcome of this reaction is crucial for its application in multi-step syntheses.

Reaction Mechanism

The reaction of this compound with hydrogen bromide is expected to proceed primarily through an SN1-type mechanism due to the stability of the resulting allylic carbocation.

  • Protonation of the Hydroxyl Group: The oxygen atom of the hydroxyl group in this compound is protonated by hydrogen bromide in a rapid acid-base reaction. This converts the poor leaving group (-OH) into a good leaving group (-OH2+).[1][2]

  • Formation of the Allylic Carbocation: The protonated alcohol loses a molecule of water to form a resonance-stabilized secondary allylic carbocation. This carbocation exists as a hybrid of two resonance structures, with the positive charge delocalized over carbon 2 (C2) and carbon 4 (C4).[3][4][5]

  • Nucleophilic Attack by Bromide: The bromide ion (Br-), a good nucleophile, can attack either of the electrophilic carbons of the resonance-stabilized carbocation.[3][4]

    • Attack at C4 leads to the formation of (E/Z)-4-bromopent-2-ene. This is often referred to as the SN1' product, resulting from an "allylic shift".

    • Attack at C2 leads to the formation of (Z)-2-bromopent-3-ene, the direct SN1 product.

Due to the delocalization of the positive charge, a mixture of these constitutional isomers is anticipated. The stereochemistry of the double bond in the 4-bromopent-2-ene product may be a mixture of (E) and (Z) isomers.

Predicted Products

The reaction is expected to yield a mixture of two primary products:

  • (E/Z)-4-Bromopent-2-ene

  • (Z)-2-Bromopent-3-ene

The relative ratio of these products will depend on the relative contributions of the two resonance structures to the overall hybrid and the kinetic versus thermodynamic control of the reaction.

Data Presentation

The following table summarizes the expected products and their key characteristics.

Product NameStructureMolar Mass ( g/mol )Boiling Point (°C) (Predicted)
(E)-4-Bromopent-2-eneCH3-CH=CH-CH(Br)-CH3149.03125-130
(Z)-4-Bromopent-2-eneCH3-CH=CH-CH(Br)-CH3149.03120-125
(Z)-2-Bromopent-3-eneCH3-CH(Br)-CH=CH-CH3149.03122-127

Experimental Protocol

This protocol describes a laboratory-scale procedure for the reaction of this compound with hydrogen bromide.

Materials:

  • This compound (95% purity or higher)

  • Hydrobromic acid (48% aqueous solution)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Separatory funnel (100 mL)

  • Erlenmeyer flask (50 mL)

  • Rotary evaporator

  • Ice bath

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 58.0 mmol) in 15 mL of diethyl ether. Cool the flask in an ice bath to 0 °C.

  • Addition of HBr: While stirring vigorously, slowly add 48% aqueous hydrobromic acid (13.1 mL, 116 mmol, 2.0 equivalents) dropwise to the solution over a period of 15 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. Then, remove the ice bath and let the mixture warm to room temperature, continuing to stir for an additional 2 hours.

  • Workup: Transfer the reaction mixture to a 100 mL separatory funnel. Add 20 mL of diethyl ether and 20 mL of cold water. Shake the funnel gently and allow the layers to separate.

  • Washing: Discard the lower aqueous layer. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 20 mL of brine.

  • Drying: Transfer the organic layer to a 50 mL Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purification and Analysis: The crude product, a mixture of bromoalkenes, can be purified by fractional distillation under reduced pressure. The product distribution can be determined by Gas Chromatography-Mass Spectrometry (GC-MS) and the structure of the isomers can be confirmed by 1H and 13C NMR spectroscopy.

Visualizations

Reaction Mechanism

Caption: Reaction mechanism of this compound with HBr.

Experimental Workflow

experimental_workflow start Dissolve this compound in Diethyl Ether cool Cool to 0 °C in Ice Bath start->cool add_hbr Slowly Add Aqueous HBr cool->add_hbr react Stir at 0 °C, then Warm to Room Temperature add_hbr->react workup Quench with Water and Separate Layers react->workup wash Wash with NaHCO₃ and Brine workup->wash dry Dry Organic Layer with MgSO₄ wash->dry concentrate Remove Solvent via Rotary Evaporation dry->concentrate purify Purify by Fractional Distillation concentrate->purify analyze Analyze by GC-MS and NMR purify->analyze

Caption: Experimental workflow for the synthesis of bromoalkenes.

Conclusion

The reaction of this compound with hydrogen bromide provides a practical route to a mixture of bromoalkenes. The formation of multiple products is a direct consequence of the resonance-stabilized allylic carbocation intermediate. The provided protocol offers a reliable method for carrying out this transformation, and the resulting product mixture can be separated and characterized using standard laboratory techniques. For applications requiring a single isomer, optimization of reaction conditions or the use of alternative synthetic strategies may be necessary. These bromoalkene products serve as valuable intermediates for further synthetic manipulations in the development of new chemical entities.

References

Application Notes and Protocols for the Chiral Resolution of Pent-3-en-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chiral resolution of pent-3-en-2-ol enantiomers. The primary method detailed is enzymatic kinetic resolution, a robust and widely used technique for separating racemic secondary alcohols.

Introduction

Pent-3-en-2-ol is a chiral secondary allylic alcohol. The separation of its enantiomers is crucial for the synthesis of enantiomerically pure compounds, which is of significant interest in the pharmaceutical and fine chemical industries due to the often differing biological activities of individual enantiomers. Enzymatic kinetic resolution (EKR) using lipases is a highly effective method for achieving this separation. This technique relies on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase, leading to the formation of an enantioenriched ester from one enantiomer while leaving the other enantiomer unreacted.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is based on the difference in the reaction rates of the two enantiomers of a racemic mixture with a chiral catalyst, in this case, a lipase.[1] In the optimal scenario, the enzyme selectively catalyzes the acylation of one enantiomer, resulting in the formation of the corresponding ester, while the other enantiomer remains largely unreacted.[1] This process yields a mixture of an enantioenriched ester and the unreacted, also enantioenriched, alcohol, which can then be separated. The maximum theoretical yield for each enantiomer in a kinetic resolution is 50%.[1]

Recommended Lipases for Screening

A variety of commercially available lipases have shown high efficacy in the kinetic resolution of secondary alcohols. For the resolution of allylic alcohols structurally similar to pent-3-en-2-ol, the following lipases are recommended for initial screening:

  • Lipase PS (from Pseudomonas cepacia)

  • Lipase AK (from Pseudomonas fluorescens)

  • CaLB (Candida antarctica Lipase B)

  • PPL (Porcine Pancreatic Lipase)

  • Lipozyme TL IM (immobilized lipase from Thermomyces lanuginosus)

Experimental Data for Structurally Similar Allylic Alcohols

Lipase BiocatalystReaction Time (h)Conversion (%)Configuration of Acylated ProductEnantiomeric Excess (ee%) of Acylated ProductEnantiomeric Ratio (E)
Lipozyme TL IM2435R99.5>200
PPL2431R99.5>200
P. fluorescens lipase2422R99.4>200
Lipase PS2448R98.3>200
CaLB451R95.6>100
Lipase AK445R97.7>100

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of rac-pent-3-en-2-ol

This protocol describes a general procedure for the enzymatic kinetic resolution of racemic pent-3-en-2-ol via transesterification.

Materials:

  • Racemic pent-3-en-2-ol

  • Selected Lipase (e.g., Lipase PS, CaLB, or Lipase AK)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., hexane, toluene, tert-butyl methyl ether)

  • Molecular sieves (optional, for maintaining anhydrous conditions)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask with a stopper)

  • Temperature-controlled bath or oil bath

Procedure:

  • To a clean, dry reaction vessel, add racemic pent-3-en-2-ol (1.0 eq).

  • Add anhydrous organic solvent (e.g., 10 mL per mmol of substrate).

  • Add the acyl donor (typically 1.5-3.0 eq). Vinyl acetate is a common and effective choice.

  • Add the selected lipase (typically 10-50 mg per mmol of substrate).

  • If using a non-immobilized lipase, it may be beneficial to add activated molecular sieves to remove any traces of water.

  • Seal the reaction vessel and place it in a temperature-controlled bath (typically 25-40 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 4-8 hours) and analyzing them by chiral Gas Chromatography (GC) (see Protocol 2).

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Once the desired conversion is reached, stop the reaction by filtering off the lipase (if immobilized) or by quenching with a suitable solvent and then filtering.

  • The resulting mixture of the enantioenriched pent-3-en-2-yl acetate and the unreacted enantioenriched pent-3-en-2-ol can be separated by column chromatography on silica gel.

Protocol 2: Chiral Gas Chromatography (GC) Analysis

This protocol outlines a method for determining the enantiomeric excess (ee%) of both the unreacted pent-3-en-2-ol and the formed pent-3-en-2-yl acetate.

Instrumentation and Columns:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column: A cyclodextrin-based column is recommended. Suitable options include:

    • Rt-βDEXsm

    • Rt-βDEXse

    • CP-Chirasil-DEX CB[3]

GC Conditions (starting point, optimization may be required):

  • Injector Temperature: 250 °C[3]

  • Detector Temperature: 275 °C[3]

  • Carrier Gas: Helium or Hydrogen

  • Flow Rate: 1-2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 5 °C/min to 180 °C

    • Hold at 180 °C for 5 min

  • Injection Volume: 1 µL (split injection)

Sample Preparation:

  • Take a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration for GC analysis (e.g., 1 mg/mL).

  • If the lipase is not immobilized, centrifuge the sample to pellet the enzyme before taking the supernatant for dilution.

Data Analysis:

  • Identify the peaks corresponding to the two enantiomers of pent-3-en-2-ol and the two enantiomers of pent-3-en-2-yl acetate.

  • Calculate the enantiomeric excess (ee%) for the unreacted alcohol and the product ester using the following formula:

    • ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

  • Calculate the conversion (c) based on the relative peak areas of the starting material and product.

  • The enantiomeric ratio (E) can be calculated using the following formula:

    • E = ln[ (1 - c) * (1 - ees) ] / ln[ (1 - c) * (1 + ees) ]

    • where 'c' is the conversion and 'ees' is the enantiomeric excess of the substrate (unreacted alcohol).

Diagrams

Chiral_Resolution_Workflow cluster_reaction Enzymatic Kinetic Resolution cluster_analysis Monitoring & Analysis cluster_products Resolved Products racemate Racemic pent-3-en-2-ol reaction_mixture Reaction Mixture racemate->reaction_mixture acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_mixture lipase Lipase lipase->reaction_mixture monitoring Reaction Monitoring (Chiral GC) reaction_mixture->monitoring separation Separation (Column Chromatography) monitoring->separation enantioenriched_alcohol Enantioenriched (S)-pent-3-en-2-ol separation->enantioenriched_alcohol enantioenriched_ester Enantioenriched (R)-pent-3-en-2-yl acetate separation->enantioenriched_ester

Caption: General workflow for the enzymatic kinetic resolution of pent-3-en-2-ol.

Logical_Relationship cluster_factors Influencing Factors cluster_outcomes Resolution Outcomes title Key Factors Influencing Chiral Resolution Lipase Lipase Choice Enantioselectivity Enantioselectivity (E) Lipase->Enantioselectivity Conversion Conversion (%) Lipase->Conversion Solvent Solvent Solvent->Enantioselectivity Solvent->Conversion AcylDonor Acyl Donor AcylDonor->Enantioselectivity Temperature Temperature Temperature->Enantioselectivity Temperature->Conversion EnantiomericExcess Enantiomeric Excess (ee%) Enantioselectivity->EnantiomericExcess Yield Yield (%) Conversion->Yield

Caption: Factors influencing the outcome of enzymatic kinetic resolution.

References

Application Note: Gas Chromatography Methods for Pent-3-en-2-ol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-3-en-2-ol is a volatile organic compound (VOC) and an unsaturated alcohol that can be found in various natural products, including essential oils and certain beverages. As a chiral compound, its enantiomeric distribution can be of interest in flavor and fragrance chemistry, as well as in the development of pharmaceutical intermediates. Gas chromatography (GC) is a powerful and widely used technique for the separation and quantification of volatile compounds like pent-3-en-2-ol. This application note provides detailed protocols for the analysis of pent-3-en-2-ol using both non-chiral and chiral GC methods, coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS). The methodologies described herein are compiled from established practices for the analysis of short-chain unsaturated alcohols and related VOCs.

Analytical Challenges

The analysis of pent-3-en-2-ol presents several challenges that can be addressed with appropriate GC methodologies:

  • Volatility: Due to its high volatility, sample preparation techniques that minimize analyte loss, such as headspace sampling, are often preferred.

  • Isomerism: Pent-3-en-2-ol exists as cis and trans isomers, which may require a high-resolution capillary column for baseline separation.

  • Chirality: As a chiral molecule, the separation of its enantiomers necessitates the use of a specialized chiral stationary phase.

  • Matrix Effects: When analyzing complex samples like beverages or essential oils, matrix components can interfere with the analysis. Sample preparation techniques like solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) can help to mitigate these effects.

Recommended Analytical Columns

The choice of GC column is critical for the successful separation of pent-3-en-2-ol and its isomers. Below are recommendations for both non-chiral and chiral analyses.

Column TypeStationary PhaseTypical Applications
Non-Chiral
Low-Polarity100% Dimethylpolysiloxane (e.g., DB-1, HP-1)General-purpose separation of volatile compounds.
Mid-Polarity6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624)Good for resolving a wide range of VOCs.
High-PolarityPolyethylene Glycol (e.g., DB-WAX, Carbowax)Excellent for separating polar compounds like alcohols.
Chiral
Cyclodextrin-basedDerivatized β- or γ-cyclodextrinSeparation of enantiomers of chiral alcohols and other compounds.

Experimental Protocols

Protocol 1: Headspace GC-FID/MS for Quantitative Analysis in Liquid Samples

This protocol is suitable for the routine quantification of pent-3-en-2-ol in liquid matrices such as beverages. Headspace analysis minimizes matrix effects and protects the GC system from non-volatile components.[1][2]

1. Sample Preparation:

  • Pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.

  • If necessary, add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte.

  • Add an appropriate internal standard (e.g., 2-hexanol) for improved quantitative accuracy.

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

2. GC-FID/MS Parameters:

The following table summarizes recommended starting conditions for a headspace GC-FID/MS analysis. These parameters may require optimization based on the specific instrument and column used.

ParameterRecommended Condition
Headspace Autosampler
Vial Equilibration Temp.80-100 °C
Vial Equilibration Time15-30 min
Loop Temperature110 °C
Transfer Line Temperature120 °C
Gas Chromatograph
ColumnDB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium or Hydrogen at a constant flow of 1.0-1.5 mL/min
Inlet Temperature250 °C
Split Ratio20:1 to 50:1 (adjust based on analyte concentration)
Oven ProgramInitial: 40 °C, hold for 2 minRamp: 5 °C/min to 150 °CRamp 2: 20 °C/min to 220 °C, hold for 5 min
FID Detector
Temperature250 °C
Hydrogen Flow30-40 mL/min
Air Flow300-400 mL/min
Makeup Gas (N2 or He)25-30 mL/min
MS Detector (Optional)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 35-350
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for enhanced sensitivity.

3. Data Analysis:

  • Identify the pent-3-en-2-ol peak based on its retention time, which can be compared to a known standard. The NIST WebBook provides retention index data for the similar compound 1-penten-3-ol on a DB-WAX column, which can be a useful reference point.[3]

  • For MS detection, confirm the identity of the peak by comparing its mass spectrum to a reference library.

  • Quantify the concentration of pent-3-en-2-ol using a calibration curve prepared with external standards or by using the internal standard method.

Protocol 2: Chiral GC Analysis for Enantiomeric Separation

This protocol is designed for the separation of the enantiomers of pent-3-en-2-ol, which is crucial for applications in flavor, fragrance, and pharmaceutical analysis.

1. Sample Preparation:

  • For neat samples or essential oils, dilute the sample in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration.

  • For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate and concentrate the analyte.

  • Derivatization, such as acetylation, can sometimes improve the chiral separation of alcohols.

2. Chiral GC-FID/MS Parameters:

The following table provides a starting point for developing a chiral GC method. The separation is highly dependent on the specific chiral column used.

ParameterRecommended Condition
Gas Chromatograph
ColumnCyclodextrin-based chiral column (e.g., Beta DEX™, Gamma DEX™) with dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier GasHelium or Hydrogen at a constant flow of 1.0 mL/min
Inlet Temperature230 °C
Split Ratio50:1 (adjust as needed)
Oven ProgramIsothermal analysis at a low temperature (e.g., 50-70 °C) often provides the best chiral separation. A slow temperature ramp (e.g., 1-2 °C/min) may also be effective.
Detector
Detector TypeFID or MS (as described in Protocol 1)
Detector Temp.250 °C

3. Data Analysis:

  • Identify the two enantiomer peaks based on their retention times. The elution order will depend on the specific chiral stationary phase.

  • Calculate the enantiomeric excess (%ee) using the peak areas of the two enantiomers: %ee = [|Area1 - Area2| / (Area1 + Area2)] * 100.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison. Below is an example of how to present retention time and quantitative data.

Table 1: Retention Times of Pent-3-en-2-ol Isomers on Different Columns

CompoundColumnRetention Time (min)
(E)-pent-3-en-2-olDB-WAXUser Determined
(Z)-pent-3-en-2-olDB-WAXUser Determined
(R)-pent-3-en-2-olBeta DEX™User Determined
(S)-pent-3-en-2-olBeta DEX™User Determined

Table 2: Quantitative Analysis Results

Sample IDConcentration (mg/L)RSD (%)% Recovery
Sample AUser Determined<5%95-105%
Sample BUser Determined<5%95-105%
Sample CUser Determined<5%95-105%

Visualizations

Experimental Workflow for Headspace GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Liquid Sample Vial Add to Headspace Vial Sample->Vial IS Add Internal Standard Vial->IS Seal Seal Vial IS->Seal Autosampler Headspace Autosampler (Equilibration & Injection) Seal->Autosampler GC_Column GC Column Separation Autosampler->GC_Column Detector FID/MS Detection GC_Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the analysis of pent-3-en-2-ol by headspace GC.

Logical Relationship for Method Development

Method_Development cluster_properties Analyte Properties cluster_method Method Selection Analyte Pent-3-en-2-ol Volatility High Volatility Analyte->Volatility Polarity Polar (Alcohol) Analyte->Polarity Chirality Chiral Center Analyte->Chirality SamplePrep Headspace / SPME Volatility->SamplePrep Column Polar / Chiral Column Polarity->Column Chirality->Column Detector FID / MS Column->Detector

Caption: Key considerations for developing a GC method for pent-3-en-2-ol.

References

Application Note: HPLC Separation of Pent-3-en-2-ol Diastereomers via Chiral Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable indirect High-Performance Liquid Chromatography (HPLC) method for the separation of pent-3-en-2-ol diastereomers. The protocol involves the derivatization of the racemic alcohol with a chiral derivatizing agent, (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), to form diastereomeric esters. These esters are then baseline-separated on a standard achiral silica gel column using normal-phase chromatography. This method provides a practical approach for the analysis and purification of pent-3-en-2-ol diastereomers, which is crucial for stereoselective synthesis and the development of chiral drugs.

Introduction

The separation of enantiomers and diastereomers is a critical task in the pharmaceutical industry, as different stereoisomers of a drug can exhibit significantly different pharmacological and toxicological properties. Pent-3-en-2-ol is a chiral alcohol with two stereocenters, leading to the existence of diastereomeric pairs. The direct separation of such small, flexible aliphatic alcohols by chiral HPLC can be challenging. An effective alternative is the indirect approach, where the enantiomers or diastereomers are reacted with a chiral derivatizing agent to form diastereomeric compounds.[1][2] These newly formed diastereomers have distinct physicochemical properties and can be readily separated on a conventional achiral stationary phase.[1]

This application note describes the use of (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) as a chiral derivatizing agent to form diastereomeric esters of pent-3-en-2-ol. The resulting esters are then separated and quantified using normal-phase HPLC on a silica gel column.

Experimental Protocol

Derivatization of Pent-3-en-2-ol with (S)-(+)-MαNP Acid

This procedure outlines the esterification of racemic pent-3-en-2-ol with MαNP acid.

Reagents and Materials:

  • Racemic pent-3-en-2-ol

  • (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hexane

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve racemic pent-3-en-2-ol (1.0 eq) and (S)-(+)-MαNP acid (1.1 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the diastereomeric esters.

HPLC Analysis of Diastereomeric Esters

Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column Silica Gel, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Ethyl Acetate (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm
Run Time 20 minutes

Data Presentation

The HPLC separation of the diastereomeric esters of pent-3-en-2-ol is expected to yield two well-resolved peaks. The following table summarizes the anticipated quantitative data.

DiastereomerRetention Time (min)Peak Area (%)Resolution (Rs)
Diastereomer 1 12.550.1\multirow{2}{*}{> 1.5}
Diastereomer 2 14.849.9

Visualization

HPLC_Workflow racemic_alcohol Racemic Pent-3-en-2-ol (Mixture of Diastereomers) derivatization Derivatization with (S)-(+)-MαNP Acid racemic_alcohol->derivatization diastereomeric_esters Diastereomeric Esters (Mixture) derivatization->diastereomeric_esters hplc Normal-Phase HPLC (Silica Gel Column) diastereomeric_esters->hplc separation Separated Diastereomers hplc->separation diastereomer1 Diastereomer 1 separation->diastereomer1 Peak 1 diastereomer2 Diastereomer 2 separation->diastereomer2 Peak 2

Caption: Workflow for the HPLC separation of pent-3-en-2-ol diastereomers.

Conclusion

The described indirect HPLC method provides an effective strategy for the separation and analysis of pent-3-en-2-ol diastereomers. The derivatization with (S)-(+)-MαNP acid allows for the formation of diastereomeric esters that are readily separable on a standard achiral silica gel column with good resolution. This protocol is valuable for quality control in stereoselective synthesis and for the preparation of enantiopure compounds in research and drug development settings.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z)-pent-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (Z)-pent-3-en-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low yield in the partial hydrogenation of pent-3-yn-2-ol using a Lindlar catalyst.

Possible Causes and Solutions:

Possible CauseRecommended Action
Inactive Catalyst The Lindlar catalyst may have lost activity due to prolonged storage or exposure to air. It is recommended to use a freshly prepared or commercially sourced catalyst of high quality. The activity of the palladium on calcium carbonate can be "poisoned" with lead acetate and quinoline to prevent over-reduction.
Incomplete Reaction The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider increasing the reaction time or slightly increasing the hydrogen pressure. However, be cautious as excessive pressure can lead to over-reduction to pentan-2-ol.
Over-reduction to Pentan-2-ol A significant side reaction is the complete reduction of the alkyne to the corresponding alkane. This can be minimized by carefully controlling the reaction conditions. Ensure the catalyst is sufficiently "poisoned" and avoid excessive hydrogen pressure or prolonged reaction times. The use of a poisoned catalyst is crucial to stop the hydrogenation at the alkene stage.
Suboptimal Solvent The choice of solvent can influence the reaction rate and selectivity. Hexane or methanol are commonly used. If yields are low, consider trying a different solvent system. For instance, a switch from methanol to hexane has been shown to improve selectivity in some cases.[1]

Experimental Workflow for Troubleshooting Low Yield:

G start Low Yield of this compound c1 Check Catalyst Activity start->c1 c2 Monitor Reaction Progress (TLC/GC) start->c2 c3 Analyze for Over-reduction start->c3 c4 Evaluate Solvent Choice start->c4 sol1 Use Fresh/High-Quality Lindlar Catalyst c1->sol1 sol2 Increase Reaction Time or H2 Pressure Cautiously c2->sol2 sol3 Ensure Proper Catalyst Poisoning Avoid Excess H2 Pressure/Time c3->sol3 sol4 Experiment with Alternative Solvents (e.g., Hexane) c4->sol4

Troubleshooting workflow for low yield.
Issue 2: Poor stereoselectivity with a significant amount of (E)-pent-3-en-2-ol formation.

Possible Causes and Solutions:

Possible CauseRecommended Action
Isomerization of the (Z)-isomer The (Z)-isomer can sometimes isomerize to the more stable (E)-isomer under the reaction conditions. This can be minimized by keeping the reaction temperature low and avoiding acidic or basic conditions during workup.
Incorrect Reaction Choice for Stereoselectivity While the Grignard reaction of trans-crotonaldehyde with methylmagnesium bromide can produce pent-3-en-2-ol, it may not be highly stereoselective for the (Z)-isomer. The partial hydrogenation of pent-3-yn-2-ol with a Lindlar catalyst is generally the preferred method for obtaining the (Z)-isomer due to the syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface.
Ineffective Catalyst Poisoning For the Lindlar hydrogenation, incomplete poisoning of the palladium catalyst can lead to sites that promote isomerization. Ensure the catalyst is properly prepared or sourced from a reliable supplier.

Logical Relationship for Improving Stereoselectivity:

G start Poor Stereoselectivity (High E-isomer Content) c1 Review Synthetic Route start->c1 c2 Optimize Reaction Conditions start->c2 c3 Purification start->c3 m1 Prioritize Lindlar Hydrogenation of Pent-3-yn-2-ol c1->m1 o1 Maintain Low Temperature Neutral Workup c2->o1 p1 Chromatography with Silver-Ion Impregnated Silica c3->p1

Strategies to enhance Z-isomer selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high stereoselectivity?

The most dependable method for achieving high stereoselectivity for the (Z)-isomer is the partial hydrogenation of pent-3-yn-2-ol using a Lindlar catalyst. This catalyst is specifically designed to be "poisoned" to prevent the complete reduction of the alkyne to an alkane and to facilitate the syn-addition of hydrogen across the triple bond, leading to the formation of a cis or (Z)-alkene.

Q2: Can I synthesize this compound from pent-3-en-2-one?

Yes, you can synthesize pent-3-en-2-ol by reducing pent-3-en-2-one. However, achieving high stereoselectivity for the (Z)-isomer from a trans or (E)-starting ketone can be challenging. The choice of reducing agent is critical. While powerful reducing agents like lithium aluminum hydride (LiAlH4) will reduce the ketone, they may not provide high stereoselectivity for the (Z)-alkene geometry. Stereoselective reductions often require specialized reagents or catalysts.

Q3: What are the common byproducts in the synthesis of this compound via Lindlar hydrogenation?

The primary byproducts are the starting material (pent-3-yn-2-ol) if the reaction is incomplete, the over-reduced product (pentan-2-ol), and the (E)-isomer of pent-3-en-2-ol. Careful monitoring of the reaction and optimization of conditions are key to minimizing these impurities.

Q4: How can I effectively separate the (Z) and (E) isomers of pent-3-en-2-ol?

Separation of (Z) and (E) isomers can be challenging due to their similar physical properties. A specialized chromatographic technique using a stationary phase impregnated with silver ions (e.g., silver nitrate on silica gel) is often effective. The silver ions interact differently with the pi-bonds of the two isomers, allowing for their separation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Partial Hydrogenation of pent-3-yn-2-ol

This protocol is based on the principle of stereoselective hydrogenation using a Lindlar catalyst.

Materials:

  • pent-3-yn-2-ol

  • Lindlar catalyst (5% Pd on CaCO3, poisoned with lead)

  • Quinoline (as a co-poison)

  • Hexane (or methanol) as solvent

  • Hydrogen gas (H2)

Procedure:

  • In a suitable hydrogenation flask, dissolve pent-3-yn-2-ol in hexane.

  • Add the Lindlar catalyst (typically 5-10% by weight of the alkyne) and a small amount of quinoline (typically 1-2% by weight of the catalyst).

  • Flush the flask with nitrogen and then with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm, a balloon is often sufficient) at room temperature.

  • Monitor the reaction progress by GC or TLC. The reaction is typically complete within a few hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation or chromatography if necessary.

Expected Yield and Selectivity: With a properly prepared catalyst and optimized conditions, yields of over 90% with high selectivity for the (Z)-isomer can be achieved.

Protocol 2: Synthesis of pent-3-en-2-ol via Grignard Reaction

This protocol describes the synthesis from trans-crotonaldehyde and methylmagnesium bromide. Note that this method may produce a mixture of (Z) and (E) isomers.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Anhydrous diethyl ether

  • Methyl iodide

  • trans-Crotonaldehyde

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings and a crystal of iodine.

  • Add a small amount of anhydrous diethyl ether.

  • Slowly add a solution of methyl iodide in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction is initiated, add the remaining methyl iodide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of trans-crotonaldehyde in anhydrous diethyl ether from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the ether layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the product by distillation.

Expected Yield: Yields of around 80% for the mixed-isomer product have been reported. The ratio of (Z) to (E) isomers will depend on the specific reaction conditions.

References

Technical Support Center: Synthesis of (Z)-pent-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Z)-pent-3-en-2-ol. The primary focus is on addressing side reactions and other common issues encountered during the partial hydrogenation of pent-3-yn-2-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My synthesis is resulting in a low yield of this compound and a significant amount of pentan-2-ol. What is causing this over-reduction, and how can I prevent it?

A1: Over-reduction to the corresponding alkane, pentan-2-ol, is a common side reaction in the synthesis of this compound via the hydrogenation of pent-3-yn-2-ol. This occurs when the catalyst is too active and proceeds to reduce the newly formed alkene double bond.

Troubleshooting Steps:

  • Catalyst Choice: Ensure you are using a "poisoned" or deactivated catalyst specifically designed for partial hydrogenation. Standard hydrogenation catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are too active and will lead to the formation of the alkane.[1][2] The recommended catalysts are Lindlar's catalyst or P-2 nickel.

  • Lindlar's Catalyst Preparation: If preparing your own Lindlar's catalyst, ensure it is properly "poisoned." This involves treating palladium on calcium carbonate with a lead salt (e.g., lead acetate) and an amine, typically quinoline.[3][4][5][6] The lead and quinoline partially deactivate the palladium, preventing the reduction of the alkene.[5][6]

  • Reaction Monitoring: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction should be stopped as soon as the starting alkyne is consumed to minimize the risk of over-reduction of the desired alkene.

  • Hydrogen Pressure: Use a balloon filled with hydrogen or a system that maintains a pressure of approximately 1 atmosphere. High hydrogen pressures can promote over-reduction.

Q2: I am observing the formation of the (E)-pent-3-en-2-ol isomer in my product mixture. How can I improve the stereoselectivity for the (Z)-isomer?

A2: The formation of the (E)-isomer is another common side reaction. The goal of using catalysts like Lindlar's or P-2 nickel is to facilitate the syn-addition of hydrogen across the triple bond, leading to the cis or (Z)-alkene.[3][5]

Troubleshooting Steps:

  • Catalyst System: Both Lindlar's catalyst and P-2 nickel are known for their high stereoselectivity in producing cis-alkenes.[3][5] If you are observing significant (E)-isomer formation, there might be an issue with your catalyst's preparation or integrity.

  • Reaction Conditions: Ensure the reaction is run at or near room temperature. Higher temperatures can sometimes lead to isomerization.

  • Alternative Catalyst: Consider using P-2 nickel catalyst, which is a form of nickel boride. It is often cited as a highly stereospecific alternative to Lindlar's catalyst for the formation of cis-alkenes.

Q3: The hydrogenation reaction is very slow or appears to have stopped before completion. What are the potential causes of catalyst deactivation?

A3: Catalyst deactivation can be a significant issue, leading to incomplete reactions. Deactivation can occur through several mechanisms.

Troubleshooting Steps:

  • Catalyst Poisoning: The starting material or solvent may contain impurities that can poison the catalyst. Common poisons for palladium catalysts include sulfur-containing compounds. Ensure your starting materials and solvents are of high purity.

  • Coking: The formation of polymeric byproducts on the catalyst surface, known as coking, can block the active sites. This can sometimes be mitigated by ensuring proper stirring and avoiding localized high concentrations of reactants.

  • Sintering: Although less common at the typical low temperatures used for this reaction, high temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area.

  • Catalyst Preparation: If you prepared the catalyst in-house, ensure the procedure was followed correctly. For example, in the preparation of Lindlar's catalyst, the reduction of palladium chloride must be complete before the addition of the lead poison.[3][5]

Q4: How can I effectively separate the desired this compound from the side products?

A4: Separation of the product mixture is crucial for obtaining pure this compound.

Troubleshooting Steps:

  • Distillation: Due to the potential for close boiling points between the (Z) and (E) isomers, fractional distillation may be challenging but can be effective for separating the product from the higher-boiling starting material (pent-3-yn-2-ol) and the lower-boiling over-reduction product (pentan-2-ol).

  • Chromatography: Column chromatography is a highly effective method for separating isomers. Silica gel is a common stationary phase. The choice of eluent (mobile phase) will need to be optimized, but mixtures of hexanes and ethyl acetate are typically a good starting point. The separation can be monitored by TLC.

  • Preparative GC or HPLC: For very high purity requirements and smaller scales, preparative Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed. Chiral columns have been shown to be effective in separating cis/trans isomers of similar diols.[3]

Data Presentation

The following table summarizes typical yields and product distributions for the synthesis of this compound from pent-3-yn-2-ol under different catalytic conditions. Please note that these are representative values and actual results may vary depending on the specific reaction conditions and scale.

Catalyst SystemStarting MaterialProductTypical Yield (%)(Z):(E) Isomer RatioOver-reduction Product (%)Reference
Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline)pent-3-yn-2-olThis compound85-95>95:5<5General Literature
P-2 Nickel (Ni₂B)pent-3-yn-2-olThis compound80-90>98:2<3General Literature

Experimental Protocols

Protocol 1: Synthesis of this compound using Lindlar's Catalyst

This protocol is a general guideline for the partial hydrogenation of pent-3-yn-2-ol.

Materials:

  • pent-3-yn-2-ol

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Methanol or Ethanol (solvent)

  • Hydrogen gas (balloon or controlled pressure system)

  • Standard glassware for atmospheric pressure reactions (round-bottom flask, stir bar, condenser)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pent-3-yn-2-ol in a suitable solvent (e.g., methanol or ethanol).

  • Catalyst Addition: Add Lindlar's catalyst (typically 5-10 mol% relative to the alkyne) and a small amount of quinoline (as a co-poison, typically 1-2 mol%).

  • Hydrogenation: Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a hydrogen-filled balloon) throughout the reaction.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or GC analysis of aliquots taken from the reaction mixture. The reaction is complete when the starting alkyne is no longer detectable.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by fractional distillation or column chromatography on silica gel to separate the desired (Z)-alkene from any (E)-isomer and over-reduced product.

Protocol 2: Preparation of P-2 Nickel Catalyst and Hydrogenation

This protocol is adapted from the literature for the preparation and use of P-2 nickel.

Materials:

  • Nickel(II) acetate tetrahydrate

  • Sodium borohydride

  • Ethanol

  • pent-3-yn-2-ol

  • Hydrogenation apparatus

Procedure:

  • Catalyst Preparation (in situ):

    • In a hydrogenation flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nickel(II) acetate tetrahydrate in ethanol.

    • To this solution, carefully add a solution of sodium borohydride in ethanol. A black, finely divided precipitate of P-2 nickel will form immediately.

  • Hydrogenation:

    • Quickly add the pent-3-yn-2-ol to the freshly prepared catalyst suspension.

    • Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1 atm).

    • Stir the mixture vigorously at room temperature. Monitor the reaction by GC.

  • Work-up and Purification:

    • Once the reaction is complete, the catalyst can be removed by filtration through celite.

    • The solvent is removed by distillation, and the product is purified by fractional distillation or column chromatography.

Mandatory Visualization

Reaction_Pathway pent-3-yn-2-ol pent-3-yn-2-ol Z_alkene This compound pent-3-yn-2-ol->Z_alkene Main Reaction (Lindlar's Cat. or P-2 Ni, H₂) E_alkene (E)-pent-3-en-2-ol pent-3-yn-2-ol->E_alkene Side Reaction (Isomerization) alkane pentan-2-ol Z_alkene->alkane Side Reaction (Over-reduction)

Caption: Reaction pathway for the synthesis of this compound and its major side products.

Troubleshooting_Workflow start Low Yield or Purity of This compound problem_id Identify Primary Issue start->problem_id over_reduction Excess pentan-2-ol problem_id->over_reduction Over-reduction E_isomer High (E)-isomer content problem_id->E_isomer Poor Stereoselectivity incomplete_reaction Unreacted starting material problem_id->incomplete_reaction Incomplete Reaction solution_over Check catalyst poisoning Monitor reaction carefully Use 1 atm H₂ over_reduction->solution_over solution_E Verify catalyst preparation Maintain room temperature Consider P-2 Ni catalyst E_isomer->solution_E solution_incomplete Check for catalyst poisons Ensure pure reagents/solvents Prepare fresh catalyst incomplete_reaction->solution_incomplete

Caption: Troubleshooting workflow for common issues in this compound synthesis.

References

Technical Support Center: Preventing Isomerization of (Z)-pent-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for handling (Z)-pent-3-en-2-ol. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the isomerization of this and similar allylic alcohols. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data tables to help maintain the stereochemical and structural integrity of your compound during reactions and purification.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is isomerization and why is it a problem for this compound?

Isomerization is a process where a molecule is transformed into another molecule with the same molecular formula but a different arrangement of atoms. For this compound, two primary types of undesired isomerization can occur:

  • Geometric Isomerization: Conversion from the (Z)-isomer (cis) to the more thermodynamically stable (E)-isomer (trans). This changes the stereochemistry of the double bond, which can significantly impact the biological activity and physical properties of a target molecule.

  • Structural Isomerization: Rearrangement of the allylic alcohol to its corresponding ketone, pent-3-en-2-one. This occurs via a 1,3-hydroxyl group migration and tautomerization, fundamentally altering the functional group and chemical nature of the compound.[1][2]

Q2: What are the primary causes of unintentional isomerization of my compound?

Unintentional isomerization of allylic alcohols is typically catalyzed by one of the following factors:

  • Acidic Conditions: Trace amounts of acid can catalyze both geometric and structural isomerization.[3] This is a common issue during aqueous workups or silica gel chromatography.

  • Basic Conditions: The presence of bases can promote isomerization through deprotonation to form a resonance-stabilized intermediate, leading to the more stable product upon reprotonation.[4][5]

  • Transition Metal Contamination: Many transition metals, including ruthenium, rhodium, palladium, iron, and iridium, are highly effective catalysts for the isomerization of allylic alcohols, even at trace levels.[1][6] These can be introduced from reagents, spatulas, or reaction vessels.

  • Elevated Temperatures: Higher temperatures provide the activation energy needed to overcome the barrier to isomerization, especially when catalytic impurities are present.[7][8]

Q3: My NMR analysis shows the presence of pent-3-en-2-one. What happened?

The formation of pent-3-en-2-one is a classic example of allylic alcohol isomerization to a carbonyl compound.[6][9] This reaction is efficiently catalyzed by transition metals, acids, or bases. The mechanism often involves the formation of an enol intermediate which then tautomerizes to the more stable ketone. If you observe this byproduct, it is crucial to review your reaction and workup conditions for sources of these catalysts.

Q4: I am observing the formation of the (E)-isomer of my starting material. How can I prevent this?

The formation of the (E)-isomer from the (Z)-isomer is a thermodynamically driven process, as the (E)-isomer is generally more stable. This process can be accelerated by catalysts that facilitate the temporary breaking and reforming of the pi bond, allowing for rotation. To prevent this:

  • Maintain Neutral pH: Avoid both acidic and basic extremes during the reaction and workup.

  • Minimize Heat: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Purify Reagents: Ensure solvents and reagents are free from trace metal or acid/base impurities.

Q5: Can my purification method (e.g., silica gel chromatography) cause isomerization?

Yes. Standard silica gel is inherently acidic and can act as a catalyst for isomerization. If you notice product degradation or isomerization after column chromatography, consider the following solutions:

  • Neutralize the Silica: Prepare a slurry of the silica gel in a solvent containing a small amount of a non-polar amine, such as triethylamine (~1% v/v), then pack the column. This will neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Consider using less acidic media like neutral alumina, Florisil, or C-18 reverse-phase silica.

  • Non-Chromatographic Methods: If possible, purify the compound using distillation or recrystallization.[10]

Part 2: Troubleshooting Guides

Guide 1: Isomerization Observed During a Reaction

Symptom: Analysis of the crude reaction mixture (e.g., by TLC, GC, or NMR) shows the formation of the (E)-isomer or pent-3-en-2-one.

dot

References

Technical Support Center: (Z)-pent-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and troubleshooting of (Z)-pent-3-en-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The storage area should be kept away from heat, sparks, and open flames.[1][2] For optimal long-term stability, storage in a refrigerator at 2-8°C is recommended. The container should be flushed with an inert gas, such as nitrogen or argon, before sealing to minimize contact with air.

Q2: What is the expected shelf life of this compound?

A2: The shelf life of this compound is not definitively established and can vary depending on the purity of the material and storage conditions. For products without a specified expiration date, it is best practice to re-qualify the material after a year to ensure it meets the required specifications for your experiments.

Q3: What are the potential degradation pathways for this compound?

A3: this compound, as an allylic alcohol, is susceptible to two primary degradation pathways:

  • Oxidation: The allylic alcohol can be oxidized to form the corresponding α,β-unsaturated ketone, (Z)-pent-3-en-2-one. This can be facilitated by exposure to air (oxygen), heat, and light, or in the presence of oxidizing agents.

  • Isomerization: The double bond can migrate, leading to the formation of isomeric pentenols. Additionally, cis-trans isomerization can occur, converting the (Z)-isomer to the (E)-isomer. This process can be catalyzed by acidic or basic conditions, as well as heat.

Q4: How can I detect degradation of my this compound sample?

A4: Degradation can be monitored using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A change in the peak purity or the appearance of new peaks in the chromatogram is indicative of degradation. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can also be used to detect structural changes.

Troubleshooting Guides

Problem: I am seeing an unexpected peak in the chromatogram of my this compound sample.

  • Possible Cause 1: Oxidation. The unexpected peak could be the oxidation product, (Z)-pent-3-en-2-one.

    • Troubleshooting Step: Confirm the identity of the new peak by comparing its retention time with a standard of (Z)-pent-3-en-2-one or by using a mass spectrometry (MS) detector. To prevent further oxidation, ensure the compound is stored under an inert atmosphere and away from light and heat.

  • Possible Cause 2: Isomerization. The new peak could be an isomer of this compound, such as the (E)-isomer or another positional isomer.

    • Troubleshooting Step: Analyze the sample using a high-resolution capillary GC column capable of separating isomers. Avoid exposure to acidic or basic conditions during sample preparation and analysis.

Problem: The concentration of my this compound standard solution is decreasing over time.

  • Possible Cause: Adsorption to the container or evaporation. this compound is a volatile organic compound (VOC) and may adsorb to certain plastics or evaporate from improperly sealed containers.

    • Troubleshooting Step: Use glass vials with PTFE-lined caps for storing solutions. Ensure the vials are tightly sealed. Prepare fresh standard solutions regularly, ideally on the day of use.

Quantitative Data Summary

ParameterRecommended ConditionReference
Storage Temperature 2-8°C (Refrigerator)General
Atmosphere Inert (Nitrogen or Argon)General
Container Tightly sealed amber glass vial with PTFE-lined capGeneral
Incompatible Materials Strong oxidizing agents, acids[1]
Re-test Period 1 year (if no expiration date is provided)General

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating HPLC method. The specific conditions will need to be optimized for your instrumentation and specific sample matrix.

1. Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • (Z)-pent-3-en-2-one (potential oxidation product)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (or other suitable modifier)

  • Hydrochloric acid (for acid stress)

  • Sodium hydroxide (for base stress)

  • Hydrogen peroxide (for oxidative stress)

3. HPLC System:

  • HPLC with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

4. Method Development:

  • Wavelength Selection: Determine the UV absorbance maximum of this compound (typically around 205 nm for isolated double bonds).

  • Mobile Phase Selection: Start with a simple mobile phase gradient, for example, from 10% acetonitrile in water to 90% acetonitrile in water over 20 minutes. Add a small amount of formic acid (e.g., 0.1%) to both mobile phase components to improve peak shape.

  • Flow Rate: A typical starting flow rate is 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.

5. Forced Degradation Study:

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample of this compound at 80°C for 48 hours.

  • Photostability: Expose a solution of this compound to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the parent peak.

6. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

degradation_pathway Z_pentenol This compound Z_pentenone (Z)-pent-3-en-2-one Z_pentenol->Z_pentenone Oxidation (O2, Heat, Light) E_pentenol (E)-pent-3-en-2-ol Z_pentenol->E_pentenol Isomerization (Acid/Base, Heat) Isomers Positional Isomers Z_pentenol->Isomers Isomerization (Acid/Base, Heat)

Caption: Potential degradation pathways of this compound.

stability_testing_workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis Analyze Stressed Samples Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Heat Thermal Stress Heat->Analysis Light Photostability Light->Analysis Sample This compound Sample MethodDev Develop Stability-Indicating HPLC Method Sample->MethodDev MethodDev->Acid MethodDev->Base MethodDev->Oxidation MethodDev->Heat MethodDev->Light Validation Validate Method (ICH Q2) Analysis->Validation Report Stability Report Validation->Report

Caption: Workflow for stability testing of this compound.

troubleshooting_flow rect_node rect_node Start Unexpected Peak in Chromatogram CheckOxidation Compare with (Z)-pent-3-en-2-one standard? Start->CheckOxidation OxidationConfirmed Oxidation Confirmed CheckOxidation->OxidationConfirmed Yes CheckIsomerization High-resolution GC shows multiple peaks? CheckOxidation->CheckIsomerization No IsomerizationConfirmed Isomerization Confirmed CheckIsomerization->IsomerizationConfirmed Yes Other Consider other impurities or sample contamination CheckIsomerization->Other No

Caption: Troubleshooting logic for unexpected peaks.

References

Technical Support Center: Penten-2-ol Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting support for the distillation of penten-2-ol, targeting common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the correct boiling point for my penten-2-ol sample?

A1: The boiling point depends on the specific isomer you are working with. Atmospheric pressure (760 mmHg) boiling points are:

  • 4-Penten-2-ol: 115-116 °C[1][2][3]

  • 3-Penten-2-ol: 120-122 °C[4][5][6]

Significant deviation from these temperatures at atmospheric pressure may indicate the presence of impurities or an issue with your system.

Q2: My distillation is occurring at a lower temperature than expected and the distillate is cloudy. What is happening?

A2: This is a strong indication of a minimum-boiling azeotrope, most commonly with water. Alcohols can form azeotropes with water, which boil at a lower temperature than the pure alcohol. The cloudiness is due to the immiscibility of water in the purified alcohol upon cooling. To resolve this, the crude material should be thoroughly dried with an appropriate agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.

Q3: The temperature is fluctuating, and I am not getting a sharp boiling point. Why?

A3: Temperature fluctuations suggest the presence of multiple volatile components in your mixture. This could be due to:

  • Residual Solvents: Low-boiling solvents from the synthesis (e.g., diethyl ether) should be removed at low temperature and pressure before increasing the heat for the main distillation.

  • Multiple Isomers: If your synthesis produced a mixture of penten-2-ol isomers, you might observe fractional distillation of the components.

  • Impurity Co-distillation: Volatile impurities from the starting materials can co-distill with the product.

A fractional distillation column may be necessary to separate components with close boiling points.

Q4: My distillation pot residue is turning dark, and the yield is low. What is the cause?

A4: Darkening of the residue suggests thermal decomposition. Unsaturated alcohols can be susceptible to decomposition or polymerization at high temperatures. This is often catalyzed by acidic or basic residues left over from the synthesis and workup.

  • Acid-Catalyzed Dehydration: Traces of acid can cause the alcohol to eliminate water, forming dienes which can then polymerize.

  • Ensure Neutral pH: Before distilling, wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) followed by water to ensure it is neutral.

Q5: The distillation is very slow, or nothing is coming over, even though the heating mantle is at a high temperature. What should I check?

A5: This issue can stem from several factors related to your distillation setup.

  • Inadequate Heating: Ensure good thermal contact between the heating mantle and the distillation flask.

  • System Leaks: Check all joints and connections for leaks. A poor seal will prevent proper vapor pressure buildup.

  • Vapor Path Obstruction: Ensure the vapor path to the condenser is not blocked.

  • Improper Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

Data Presentation

The physical properties of common penten-2-ol isomers are summarized below for easy reference.

Property4-Penten-2-ol3-Penten-2-ol (trans)
CAS Number 625-31-0[1][2]3899-34-1[7]
Boiling Point (°C) 115-116[1][2]118-120[7]
Density (g/mL) ~0.837 @ 25 °C[1]~0.843 @ 25 °C[6][7]
Refractive Index (n20/D) ~1.424[1]~1.428[6][7]

Experimental Protocols

Protocol: Standard Atmospheric Distillation of Penten-2-ol

This protocol outlines the purification of penten-2-ol after a typical Grignard synthesis and aqueous workup.

1. Pre-Distillation Drying: a. Transfer the crude, solvent-free penten-2-ol to a dry Erlenmeyer flask. b. Add a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate. Swirl the flask periodically for 15-20 minutes. The liquid should be clear, not cloudy. c. Decant or filter the dried liquid into a round-bottom flask appropriate for your distillation volume (ideally 1/2 to 2/3 full).

2. Apparatus Setup: a. Assemble a simple or fractional distillation apparatus. For higher purity, a short Vigreux or packed column is recommended. b. Add a few boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling. c. Place the thermometer correctly: the top of the bulb should be level with the bottom of the condenser side-arm. d. Ensure all glass joints are properly sealed. e. Connect the condenser to a cold water supply, with water entering at the bottom and exiting at the top.

3. Distillation Procedure: a. Begin heating the distillation flask gently. If a magnetic stirrer is used, ensure it is stirring at a moderate speed. b. If any low-boiling solvent remains, a "forerun" will distill at a lower temperature. Collect and set this aside separately. c. The temperature will rise and then stabilize at the boiling point of the penten-2-ol. Collect the fraction that distills at a constant temperature (within a 1-2 °C range) in a clean, dry receiving flask. d. Monitor the temperature closely. If it begins to drop, it indicates that the product has finished distilling. If it rises significantly, higher-boiling impurities are beginning to distill. e. Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and charring of the residue. f. Allow the apparatus to cool completely before disassembling.

Mandatory Visualization

The following diagrams illustrate logical troubleshooting workflows for common distillation problems.

G start Problem: No or Slow Distillation check_heat Is heating adequate and is there good thermal contact? start->check_heat check_leaks Is the system properly sealed? Check all joints. check_heat->check_leaks Yes solution_heat Solution: Increase heating and ensure good flask contact. check_heat->solution_heat No check_thermometer Is the thermometer placed correctly? check_leaks->check_thermometer Yes solution_leaks Solution: Regrease joints and ensure tight connections. check_leaks->solution_leaks No check_clog Is the vapor path or condenser blocked? check_thermometer->check_clog Yes solution_thermometer Solution: Adjust thermometer so bulb is just below the condenser arm. check_thermometer->solution_thermometer No solution_clog Solution: Cool system, disassemble, and clear obstruction. check_clog->solution_clog Yes

Caption: Troubleshooting workflow for no or slow distillation.

G cluster_impurities Common Impurities crude_product Crude Penten-2-ol impurity_water Water (Azeotrope-former) impurity_solvent Residual Solvent (e.g., Ether) (Low Boiling) impurity_acid Acid/Base Residue (Catalyst for Decomposition) impurity_starting_material Unreacted Starting Material (Variable Boiling Point) distillation Distillation Process impurity_water->distillation impurity_solvent->distillation impurity_acid->distillation impurity_starting_material->distillation effect_water Effect: Cloudy distillate, low boiling point distillation->effect_water effect_solvent Effect: Low boiling forerun, incorrect initial BP distillation->effect_solvent effect_acid Effect: Dark pot residue, low yield, decomposition distillation->effect_acid effect_starting_material Effect: Broad boiling range, impure final product distillation->effect_starting_material

Caption: Impact of common impurities on penten-2-ol distillation.

References

Technical Support Center: Optimizing Chiral Separation of Pent-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of pent-3-en-2-ol. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the chiral separation of pent-3-en-2-ol via Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) Troubleshooting

Question: I am not seeing any separation of the pent-3-en-2-ol enantiomers. What should I do?

Answer:

  • Confirm a Chiral Stationary Phase (CSP): Ensure you are using a GC column specifically designed for chiral separations, such as one based on cyclodextrin derivatives (e.g., β- or γ-cyclodextrins). Standard achiral columns will not resolve enantiomers.

  • Derivatization: For volatile alcohols like pent-3-en-2-ol, derivatization is often crucial for enhancing enantioselectivity.[1] Acetylation to form the corresponding esters can significantly improve separation.[1] Consider derivatizing your sample with acetic anhydride or another suitable acylating agent.

  • Optimize Temperature Program: A slow oven temperature ramp rate (e.g., 1-2°C/minute) is often necessary to achieve baseline separation of enantiomers.[2] Additionally, ensure your initial oven temperature is low enough to allow for proper focusing of the analytes on the column.

  • Carrier Gas Linear Velocity: For hydrogen as a carrier gas, operating at a higher linear velocity (60-80 cm/sec) can improve resolution for chiral compounds, which is different from the optimal velocity for general separations.[2]

Question: My peaks are tailing. How can I improve the peak shape?

Answer: Peak tailing in the GC analysis of alcohols can be caused by several factors:

  • Active Sites: Polar analytes like alcohols can interact with active sites in the GC inlet or at the head of the column, leading to tailing. Ensure you are using a deactivated inlet liner and consider trimming the first few centimeters of the column.

  • Derivatization: Incomplete derivatization can leave unreacted alcohol, which is prone to tailing. Optimize your derivatization reaction to ensure complete conversion to the less polar ester.

  • Column Overload: Injecting too much sample can lead to peak tailing.[2] Try diluting your sample and re-injecting.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can cause peak shape issues. Re-cutting the column and ensuring proper installation according to the manufacturer's guidelines is recommended.

Question: I am observing split peaks for my pent-3-en-2-ol enantiomers. What is the cause?

Answer: Split peaks can arise from:

  • Injection Technique: Issues with the injection, such as a too-high initial oven temperature relative to the solvent's boiling point, can cause peak splitting.

  • Inlet Issues: A contaminated or active inlet liner can lead to peak distortion.

  • Column Contamination: Contamination at the head of the column can cause the sample band to split as it is introduced. Trimming the column may resolve this.

  • Co-elution: It is possible that an impurity is co-eluting with one or both of your enantiomers. A mass spectrometer (MS) detector can help to identify if this is the case.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question: How do I select the right chiral column and mobile phase for pent-3-en-2-ol?

Answer: A systematic screening approach is the most effective way to develop a chiral HPLC method.

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are versatile and a good starting point for screening.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier like isopropanol or ethanol. A common starting point is 90:10 (v/v) hexane:alcohol.

    • Reversed-Phase: Use a mobile phase of water (or buffer) and an organic modifier like acetonitrile or methanol.

    • Polar Organic Mode: This mode uses polar organic solvents like methanol or acetonitrile, often with small amounts of acidic and basic additives.

Question: My enantiomers are co-eluting or have very poor resolution in HPLC. What parameters can I adjust?

Answer:

  • Mobile Phase Composition: The choice and concentration of the mobile phase modifier can significantly impact selectivity. For normal phase, vary the percentage of the alcohol modifier. For reversed-phase, adjust the ratio of organic modifier to the aqueous phase.

  • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) in the mobile phase can dramatically alter the interactions between the analyte and the CSP, improving resolution.

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process. Both sub-ambient and elevated temperatures can improve separation, so it is a valuable parameter to screen.

  • Flow Rate: For complex separations, reducing the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the stationary phase.

Experimental Protocols

The following are example protocols for the chiral separation of pent-3-en-2-ol. These should be considered starting points and may require optimization for your specific instrumentation and samples.

GC Protocol: Derivatization and Analysis of Pent-3-en-2-ol

1. Derivatization to Acetate Esters:

  • To 1 mg of your pent-3-en-2-ol sample, add 1 mL of methylene chloride and 100 µL of acetic anhydride.

  • Cap the vial and heat at 60°C for 30 minutes.

  • After cooling, the sample is ready for GC analysis.

2. GC-FID Conditions:

  • Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based chiral column.

  • Carrier Gas: Hydrogen at a constant flow or linear velocity (e.g., 80 cm/sec).

  • Injector Temperature: 230°C.

  • Detector Temperature: 250°C.

  • Oven Program:

    • Initial Temperature: 60°C, hold for 1 minute.

    • Ramp: 2°C/minute to 200°C.

  • Injection Volume: 1 µL (adjust based on sample concentration).

  • Split Ratio: 50:1 (can be adjusted to optimize peak shape and sensitivity).

HPLC Protocol: Chiral Separation of Pent-3-en-2-ol

1. Sample Preparation:

  • Dissolve the pent-3-en-2-ol sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions (Normal Phase):

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak series), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at a low wavelength (e.g., 210 nm), as pent-3-en-2-ol has a weak chromophore.

  • Injection Volume: 10 µL.

Data Presentation

The following tables provide an example of how to present quantitative data from your chiral separation experiments. The values are illustrative and should be replaced with your experimental results.

Table 1: Example GC Data for Chiral Separation of Pent-3-en-2-ol Acetate

EnantiomerRetention Time (min)Peak AreaResolution (Rs)
Enantiomer 125.3450001.8
Enantiomer 225.945500

Table 2: Example HPLC Data for Chiral Separation of Pent-3-en-2-ol

EnantiomerRetention Time (min)Peak AreaSeparation Factor (α)
Enantiomer 110.2890001.25
Enantiomer 211.590500

Visualizations

The following diagrams illustrate logical workflows for method development and troubleshooting.

GC_Method_Development start Start: Racemic pent-3-en-2-ol Sample derivatize Derivatize Sample (e.g., Acetylation) start->derivatize select_column Select Chiral GC Column (e.g., Cyclodextrin-based) derivatize->select_column initial_conditions Initial GC Conditions - Carrier: H2 (60-80 cm/s) - Ramp: 2°C/min - Temp: 60-200°C select_column->initial_conditions run_gc Run GC Analysis initial_conditions->run_gc evaluate Evaluate Chromatogram run_gc->evaluate no_sep No Separation evaluate->no_sep Co-eluting peak poor_res Poor Resolution evaluate->poor_res Rs < 1.5 good_res Good Resolution (Rs > 1.5) evaluate->good_res no_sep->derivatize Confirm derivatization optimize_temp Optimize Temperature Program (Slower ramp, lower initial T) poor_res->optimize_temp optimize_flow Optimize Linear Velocity poor_res->optimize_flow end Method Optimized good_res->end optimize_temp->run_gc optimize_flow->run_gc HPLC_Troubleshooting start Problem Identified: Poor Peak Shape or Resolution check_peak_shape What is the issue? start->check_peak_shape tailing Peak Tailing check_peak_shape->tailing Tailing fronting Peak Fronting check_peak_shape->fronting Fronting no_resolution No/Poor Resolution check_peak_shape->no_resolution Resolution tailing_cause Possible Causes: - Secondary Interactions - Column Overload - Contamination tailing->tailing_cause fronting_cause Possible Causes: - Column Collapse - High Sample Concentration fronting->fronting_cause resolution_cause Possible Causes: - Incorrect Mobile Phase - Suboptimal Temperature no_resolution->resolution_cause tailing_solution Solutions: - Add mobile phase additive - Dilute sample - Flush/replace column tailing_cause->tailing_solution fronting_solution Solutions: - Reduce sample concentration - Replace column fronting_cause->fronting_solution resolution_solution Solutions: - Screen different modifiers/additives - Optimize temperature - Try different CSP resolution_cause->resolution_solution

References

Common impurities in commercial (Z)-pent-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (Z)-pent-3-en-2-ol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Based on typical synthesis routes, the most common impurities in commercial this compound can be categorized as follows:

  • Stereoisomers: The (E)-isomer, (E)-pent-3-en-2-ol, is a common impurity arising from incomplete stereoselectivity during the synthesis.

  • Unreacted Starting Materials and Intermediates: Depending on the manufacturing process, residual amounts of the starting alkyne, pent-3-yn-2-ol, may be present.

  • Over-reduction Products: The fully saturated analog, pentan-2-ol, can be formed if the hydrogenation process is not well-controlled.

  • Solvent Residues: Traces of solvents used during synthesis and purification, such as hydrocarbons (e.g., hexane, heptane) or ethers (e.g., diethyl ether, MTBE), may be present.

  • Catalyst Residues: In syntheses involving catalytic hydrogenation, trace amounts of the catalyst (e.g., palladium, nickel) may remain in the final product.

Q2: How can I identify the presence of these impurities in my sample?

A2: The most common and effective method for identifying and quantifying impurities in this compound is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly powerful as it provides structural information about the impurities, aiding in their definitive identification. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect and quantify certain impurities, especially stereoisomers.

Q3: What is the expected purity of commercial this compound?

A3: The purity of commercial this compound can vary depending on the grade. For research and development purposes, a purity of ≥95% is common, with higher purity grades (≥98% or ≥99%) also available. It is crucial to refer to the supplier's Certificate of Analysis (CoA) for lot-specific purity information.

Troubleshooting Guide

Issue 1: Unexpected peaks in Gas Chromatography (GC) analysis.

  • Possible Cause 1: Presence of the (E)-isomer.

    • Troubleshooting Step: Compare the retention time of the unexpected peak with a standard of (E)-pent-3-en-2-ol, if available. The two stereoisomers will likely have very similar retention times but should be resolvable with an appropriate GC column and temperature program.

  • Possible Cause 2: Unreacted pent-3-yn-2-ol.

    • Troubleshooting Step: The alkyne precursor is typically more volatile than the corresponding alkenol. Look for a peak with a shorter retention time than the main this compound peak.

  • Possible Cause 3: Presence of pentan-2-ol.

    • Troubleshooting Step: The saturated alcohol, pentan-2-ol, will have a different retention time, often slightly earlier than the unsaturated isomers.

  • Possible Cause 4: Solvent contamination.

    • Troubleshooting Step: Identify the solvent used to dissolve the sample for GC analysis. Any unexpected peaks with very short retention times could be residual solvents from the manufacturing process or from sample handling.

Issue 2: Inconsistent reaction outcomes or biological activity.

  • Possible Cause: Variable impurity profile between batches.

    • Troubleshooting Step: Always request and compare the Certificate of Analysis (CoA) for different batches of this compound. Pay close attention to the reported levels of key impurities such as the (E)-isomer. Even small variations in the impurity profile can significantly impact sensitive applications. If possible, perform your own GC analysis to confirm the purity and impurity profile before use.

Data Presentation: Common Impurities and Typical Levels

Impurity NameChemical StructureTypical Concentration Range (%)Potential Source
(E)-pent-3-en-2-olCH₃-CH=CH-CH(OH)-CH₃ (trans)0.1 - 5.0Incomplete stereoselectivity in synthesis
Pent-3-yn-2-olCH₃-C≡C-CH(OH)-CH₃< 1.0Unreacted starting material
Pentan-2-olCH₃-CH₂-CH₂-CH(OH)-CH₃< 2.0Over-reduction during synthesis
Residual Solventse.g., Hexane, Ethanol< 0.5Purification and handling

Experimental Protocols

Protocol 1: Gas Chromatography (GC) Method for Purity Assessment of this compound

  • Objective: To determine the purity of this compound and identify the presence of common impurities.

  • Instrumentation:

    • Gas Chromatograph with Flame Ionization Detector (FID)

    • Capillary Column: DB-WAX (or equivalent polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Reagents:

    • This compound sample

    • High-purity solvent for dilution (e.g., Ethanol or Hexane, GC grade)

  • Procedure:

    • Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in the chosen solvent.

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Detector Temperature: 250 °C

      • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min)

      • Oven Temperature Program:

        • Initial Temperature: 50 °C, hold for 2 minutes

        • Ramp: 5 °C/min to 150 °C

        • Hold: 5 minutes at 150 °C

      • Injection Volume: 1 µL

      • Split Ratio: 50:1

    • Data Analysis:

      • Identify the main peak corresponding to this compound.

      • Calculate the area percent of all peaks to determine the purity and the relative amounts of impurities.

      • If available, compare retention times with known standards of potential impurities for identification.

Visualizations

Impurity_Identification_Workflow start Start: Unexpected Experimental Result gc_analysis Perform GC-MS Analysis start->gc_analysis compare_coa Compare with Supplier's CoA gc_analysis->compare_coa identify_peaks Identify Impurity Peaks compare_coa->identify_peaks known_impurity Known Impurity Detected (e.g., E-isomer, alkyne) identify_peaks->known_impurity Match Found unknown_impurity Unknown Impurity Detected identify_peaks->unknown_impurity No Match purify Consider Purification (e.g., Distillation) known_impurity->purify contact_supplier Contact Supplier for Information unknown_impurity->contact_supplier end End: Resolve Issue purify->end contact_supplier->end

Caption: Workflow for identifying and addressing impurities.

Synthesis_Impurity_Pathway cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities start_material Pent-3-yn-2-ol (Starting Material) hydrogenation Partial Hydrogenation (e.g., Lindlar Catalyst) start_material->hydrogenation product This compound (Desired Product) hydrogenation->product unreacted Unreacted Pent-3-yn-2-ol hydrogenation->unreacted Incomplete Reaction isomer (E)-pent-3-en-2-ol (Stereoisomer) hydrogenation->isomer Non-selective Reaction over_reduced Pentan-2-ol (Over-reduction) hydrogenation->over_reduced Excess Hydrogen

Caption: Origin of common synthesis-related impurities.

Safe handling and disposal of (Z)-pent-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of (Z)-pent-3-en-2-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its basic properties?

This compound is an unsaturated alcohol with the chemical formula C₅H₁₀O.[1][2] Key physical and chemical data are summarized in the table below.

PropertyValue
Molecular Weight 86.13 g/mol [1]
IUPAC Name (3Z)-pent-3-en-2-ol
Synonyms cis-3-Penten-2-ol
CAS Number 60102-80-9[3]

2. What are the known hazards of this compound?

Specific toxicological data for this compound is largely unavailable in public databases.[3][4] However, based on the safety data sheet for the related compound, pentan-3-ol, it can be inferred that this compound is likely a flammable liquid and may be harmful if swallowed, cause skin irritation, and may cause respiratory irritation.[5] As a volatile organic compound, inhalation of vapors should be avoided.

3. What personal protective equipment (PPE) should be worn when handling this compound?

Given its likely flammable nature and potential for irritation, the following PPE is recommended:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a respirator with an organic vapor cartridge may be necessary.

Troubleshooting Guides

Issue 1: Unexpected reaction outcome or low yield in a Grignard synthesis of this compound.

  • Question: My Grignard reaction to produce this compound is giving a low yield or unexpected byproducts. What could be the cause?

  • Answer: Grignard reactions are sensitive to water and air. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The presence of water will quench the Grignard reagent, reducing your yield. Also, ensure the quality of your magnesium and alkyl halide are high.

Issue 2: Difficulty in removing the solvent after a reaction.

  • Question: I am having trouble removing the reaction solvent without losing my this compound product. What should I do?

  • Answer: this compound is a volatile compound. When removing solvents via rotary evaporation, use a lower temperature and a higher pressure (less vacuum) to prevent co-evaporation of your product. It is also advisable to cool the receiving flask to trap any of your product that does evaporate.

Issue 3: The purified this compound appears to be degrading over time.

  • Question: My sample of this compound is changing color and purity upon storage. How can I prevent this?

  • Answer: Unsaturated alcohols can be susceptible to oxidation and polymerization. Store this compound in a tightly sealed container, under an inert atmosphere if possible, and in a cool, dark place. Refrigeration is recommended. Avoid contact with strong oxidizing agents.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is a representative example and may require optimization.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Acrolein

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Add magnesium turnings to the flask.

  • Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.

  • Slowly add a small amount of the ethyl bromide solution to the magnesium to initiate the reaction. The reaction is indicated by bubbling and a cloudy appearance.

  • Once the reaction has started, add the remaining ethyl bromide solution dropwise, maintaining a gentle reflux.

  • After the addition is complete, stir the mixture until the magnesium is consumed.

  • Cool the Grignard reagent in an ice bath.

  • Prepare a solution of acrolein in anhydrous diethyl ether in the dropping funnel.

  • Add the acrolein solution dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation.

Safe Disposal

1. How should I dispose of waste this compound?

This compound should be disposed of as flammable hazardous waste.[6] Collect it in a designated, properly labeled, and sealed container. Do not pour it down the drain.[6]

2. What should I do in case of a spill?

For a small spill:

  • Eliminate all ignition sources.[7]

  • Ensure the area is well-ventilated.

  • Wear appropriate PPE.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[8][9]

  • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[8][9]

  • Clean the spill area with soap and water.

For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Visualizations

experimental_workflow reagents Prepare Reagents (Dry Glassware, Anhydrous Solvents) grignard Form Grignard Reagent (Ethyl Bromide + Mg) reagents->grignard reaction Reaction with Acrolein grignard->reaction quench Quench Reaction (aq. NH4Cl) reaction->quench extraction Workup (Separation & Extraction) quench->extraction drying Dry Organic Layer (Na2SO4) extraction->drying purification Purification (Distillation) drying->purification product This compound purification->product disposal_flowchart start Waste this compound collect Collect in a Labeled, Sealed Container start->collect storage Store in a Designated Hazardous Waste Area collect->storage disposal Dispose via Institutional EHS Program storage->disposal end Proper Disposal disposal->end

References

Validation & Comparative

Comparative ¹H and ¹³C NMR Analysis of (Z)-pent-3-en-2-ol and (E)-pent-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the NMR spectral features of the cis and trans isomers of pent-3-en-2-ol, providing researchers, scientists, and drug development professionals with key data for structural elucidation and comparative analysis.

This guide presents a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the geometric isomers of pent-3-en-2-ol: (Z)-pent-3-en-2-ol (cis) and (E)-pent-3-en-2-ol (trans). Understanding the distinct NMR signatures of these isomers is crucial for their unambiguous identification, which is vital in various fields, including synthetic chemistry, natural product analysis, and drug development, where stereoisomerism can significantly impact biological activity.

¹H and ¹³C NMR Data Comparison

The chemical shifts (δ) and coupling constants (J) in NMR spectroscopy are highly sensitive to the electronic environment and spatial arrangement of atoms within a molecule. In the case of (Z) and (E)-pent-3-en-2-ol, the different orientation of the substituents around the carbon-carbon double bond leads to characteristic differences in their respective NMR spectra.

Below is a summary of the experimental ¹H and ¹³C NMR data for both isomers.

Table 1: ¹H NMR Spectral Data of this compound vs. (E)-pent-3-en-2-ol

Proton This compound (E)-pent-3-en-2-ol [1]
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
H1 (CH₃-C=)Data not available1.68
H2 (-CH(OH)-)Data not available4.23
H3 (=CH-)Data not available5.53
H4 (=CH-)Data not available5.64
H5 (CH₃-CH(OH))Data not available1.24
OHData not available1.92

Table 2: ¹³C NMR Spectral Data of this compound vs. (E)-pent-3-en-2-ol

Carbon This compound (E)-pent-3-en-2-ol
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
C1 (CH₃-C=)Data not availableData not available
C2 (-CH(OH)-)Data not availableData not available
C3 (=CH-)Data not availableData not available
C4 (=CH-)Data not availableData not available
C5 (CH₃-CH(OH))Data not availableData not available

Key Differentiating Features in NMR Spectra

The primary distinctions in the NMR spectra of cis and trans isomers of alkenes arise from:

  • Vicinal Coupling Constants (³J): The coupling constant between the olefinic protons (H3 and H4) is a key indicator of stereochemistry. For the trans isomer, the ³J value is typically larger (in the range of 11-18 Hz) due to the anti-periplanar relationship of the coupled protons. In contrast, the cis isomer exhibits a smaller ³J value (typically 6-14 Hz) because of the syn-clinal arrangement. The reported J(H3,H4) for (E)-pent-3-en-2-ol is 15.4 Hz, which is consistent with a trans configuration.[1]

  • Chemical Shifts of Allylic and Vinylic Protons and Carbons: The spatial proximity of substituents in the cis isomer can lead to steric compression, which influences the electron density and, consequently, the chemical shifts of the nearby protons and carbons. Generally, the allylic protons and carbons in the cis isomer are deshielded (appear at a higher ppm value) compared to the trans isomer.

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like pent-3-en-2-ol.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent depends on the solubility of the analyte and should be free from signals that could overlap with the analyte's resonances.

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to serve as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 8 to 16 scans are typically sufficient for a moderately concentrated sample.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range of approximately -2 to 12 ppm is generally adequate for most organic molecules.

¹³C NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer equipped with a broadband probe.

  • Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is commonly used to simplify the spectrum and enhance signal-to-noise.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required compared to ¹H NMR.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A typical range for ¹³C NMR is 0 to 220 ppm.

Structural and Signaling Pathway Visualization

The following diagram illustrates the basic structure of this compound and highlights the key through-bond correlations that would be observed in 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), which are instrumental in assigning the proton and carbon signals.

G Structure and Key NMR Correlations of this compound cluster_structure Chemical Structure cluster_correlations Expected NMR Correlations C1 C1(H₃) C3 C3(H) H1 H1 C1->H1 ¹J (HSQC) C2 C2(H) C5 C5(H₃) C2->C5 O O(H) C2->O H2 H2 C2->H2 ¹J (HSQC) C4 C4(H) C3->C4 H3 H3 C3->H3 ¹J (HSQC) C4->C2 H4 H4 C4->H4 ¹J (HSQC) H5 H5 C5->H5 ¹J (HSQC) OH_H OH O->OH_H ¹J (HSQC, if visible) H1->H3 ⁴J (allylic) H3->H4 ³J (vicinal, cis) H4->H2 ³J (vicinal) H2->H5 ³J (vicinal) H2->OH_H ³J (variable)

Caption: Structure of this compound and expected NMR correlations.

References

A Comparative Analysis of the Mass Spectra of (Z)-pent-3-en-2-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mass spectrometric behavior of (Z)-pent-3-en-2-ol against its geometric isomer, (E)-pent-3-en-2-ol, and its saturated analog, pentan-2-ol. The information presented herein is supported by data from the NIST Mass Spectrometry Data Center and other public spectral databases.

Quantitative Data Comparison

The following table summarizes the key mass spectral data for 3-penten-2-ol (representing both Z and E isomers) and pentan-2-ol. The data is compiled from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[1][2]

CompoundMolecular FormulaMolecular Weight ( g/mol )Parent Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Intensities
3-Penten-2-olC₅H₁₀O86.13867143 (75%), 45 (40%), 55 (30%), 57 (95%)
Pentan-2-olC₅H₁₂O88.15884543 (60%), 57 (15%), 70 (5%), 73 (10%)

Fragmentation Pattern Analysis

The fragmentation patterns observed in the mass spectra provide structural information about the analytes.

(Z)- and (E)-pent-3-en-2-ol (as 3-Penten-2-ol):

The mass spectrum of 3-penten-2-ol is characterized by a prominent base peak at m/z 71, corresponding to the loss of a methyl group (CH₃). Another significant fragment is observed at m/z 43, which can be attributed to the [C₃H₇]⁺ ion. The presence of a peak at m/z 57 suggests the loss of an ethyl group (C₂H₅). The molecular ion peak at m/z 86 is observable, though of lower intensity.

Pentan-2-ol:

In contrast, the saturated analog, pentan-2-ol, exhibits a base peak at m/z 45.[1][3][4][5] This characteristic fragment for secondary alcohols is formed by the cleavage of the C-C bond adjacent to the hydroxyl group, resulting in the stable [CH(OH)CH₃]⁺ ion. The molecular ion peak at m/z 88 is also present but weak. Other notable fragments include m/z 43 ([C₃H₇]⁺) and m/z 57 ([C₄H₉]⁺).

The difference in the base peaks (m/z 71 for the unsaturated alcohol versus m/z 45 for the saturated one) provides a clear diagnostic marker to distinguish between these two structures.

Experimental Protocols

The mass spectra discussed in this guide are typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

A General Protocol for GC-MS Analysis of Volatile Alcohols:

  • Sample Preparation: Samples are typically diluted in a suitable solvent, such as methanol or dichloromethane.

  • Gas Chromatography (GC):

    • Injector: Split/splitless injector, typically operated at a temperature of 250°C.

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for 3-penten-2-ol and pentan-2-ol.

G Fragmentation of 3-Penten-2-ol mol [C5H10O]+• m/z = 86 frag1 [C4H7O]+ m/z = 71 mol->frag1 - CH3• frag2 [C3H7]+ m/z = 43 mol->frag2 - C2H3O• frag3 [C3H5O]+ m/z = 57 mol->frag3 - C2H5•

Caption: Primary fragmentation pathways for 3-penten-2-ol.

G Fragmentation of Pentan-2-ol mol [C5H12O]+• m/z = 88 frag1 [C2H5O]+ m/z = 45 mol->frag1 - C3H7• frag2 [C3H7]+ m/z = 43 mol->frag2 - C2H5O• frag3 [C4H9]+ m/z = 57 mol->frag3 - CH3O•

References

A Comparative Guide to the Infrared Spectroscopy of (Z)-pent-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the infrared (IR) spectroscopic features of (Z)-pent-3-en-2-ol and its E-isomer, offering insights into the characterization of these unsaturated alcohols. The information presented is supported by experimental data and established spectroscopic principles.

Introduction to IR Spectroscopy of Unsaturated Alcohols

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. For a molecule like this compound, which contains a hydroxyl group (-OH), a carbon-carbon double bond (C=C), and various carbon-hydrogen (C-H) and carbon-oxygen (C-O) single bonds, IR spectroscopy provides a unique fingerprint based on the vibrational frequencies of these bonds. This guide will focus on the key diagnostic peaks that allow for the identification and differentiation of this compound from its geometric isomer, (E)-pent-3-en-2-ol.

Comparative Analysis of IR Spectra

While a publicly available, digitized IR spectrum for this compound is not readily accessible, its expected absorption frequencies can be reliably predicted based on established group frequencies and comparison with analogous compounds. The following table summarizes the key expected and observed IR absorption bands for both (Z)- and (E)-pent-3-en-2-ol. The data for the (E)-isomer is sourced from the NIST Chemistry WebBook.[1]

Table 1: Comparison of Key IR Absorption Frequencies (cm⁻¹)

Functional GroupVibrational ModeThis compound (Expected)(E)-pent-3-en-2-ol (Observed)[1]Key Differences & Notes
O-H Stretching (H-bonded)~3350 (broad, strong)~3360 (broad, strong)The broadness is due to hydrogen bonding. The position is similar for both isomers.
C-H (alkenyl) =C-H Stretching~3015 (medium)~3020 (medium)Typically just above 3000 cm⁻¹.
C-H (alkyl) -C-H Stretching2970-2850 (strong)2965, 2925, 2875 (strong)Multiple bands corresponding to symmetric and asymmetric stretching of CH₃ and CH groups.
C=C Stretching~1655 (weak to medium)~1670 (weak)The C=C stretch in cis isomers is often more intense than in the corresponding trans isomers due to a greater change in the dipole moment during vibration.[2]
C-O Stretching~1050 (strong)~1060 (strong)Characteristic of secondary alcohols.
C-H (alkenyl) =C-H Bending (out-of-plane)~700 (strong)~965 (strong)This is the most significant differentiating feature. cis (Z) disubstituted alkenes show a strong band around 730-665 cm⁻¹, while trans (E) disubstituted alkenes show a strong band around 980-960 cm⁻¹.[2]

Experimental Protocols

The following are detailed methodologies for obtaining the IR spectrum of a liquid sample like this compound.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This is a common and convenient method for liquid samples.

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the clean, dry crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Transmission FTIR Spectroscopy (Neat Liquid)

This method involves placing a thin film of the liquid between two IR-transparent salt plates.

  • Instrument Preparation: Power on the FTIR spectrometer and allow it to stabilize.

  • Salt Plate Preparation: Ensure two IR-transparent salt plates (e.g., NaCl or KBr) are clean and dry.

  • Sample Preparation: Place one to two drops of this compound onto the center of one salt plate. Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

  • Sample Holder: Place the salt plate "sandwich" into a demountable cell holder.

  • Background Scan: Record a background spectrum with the empty beam path.

  • Sample Spectrum Acquisition: Place the sample holder into the spectrometer's sample compartment and acquire the IR spectrum. As with ATR, co-adding multiple scans is recommended.

  • Data Processing: The background is subtracted from the sample spectrum.

  • Cleaning: Disassemble the cell, and thoroughly clean the salt plates with a dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator. Do not use water or aqueous solutions to clean salt plates as they are water-soluble.

Logical Workflow for IR Spectroscopic Analysis

The following diagram illustrates the general workflow for the characterization of this compound using IR spectroscopy.

IR_Spectroscopy_Workflow Workflow for IR Spectroscopy of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output Sample Liquid Sample (this compound) Method Choose Method (ATR or Transmission) Sample->Method Background Acquire Background Spectrum Method->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec Process Background Subtraction & Baseline Correction SampleSpec->Process Identify Peak Identification & Assignment Process->Identify Compare Comparison with Reference Spectra Identify->Compare Report Final Report (Spectrum & Peak Table) Compare->Report

Caption: Workflow for the analysis of this compound by IR spectroscopy.

Alternative Analytical Techniques

While IR spectroscopy is excellent for identifying functional groups, other techniques can provide complementary information for a more comprehensive characterization of this compound.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantages for this compoundDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry.Can definitively distinguish between Z and E isomers based on coupling constants between vinyl protons. Provides information on the position of the double bond and the alcohol group.Requires more sample than IR and a more complex instrument.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular formula (C₅H₁₀O) and can provide structural clues from fragmentation.Does not typically distinguish between stereoisomers.
Gas Chromatography (GC) Separation of volatile compounds.Can separate Z and E isomers, providing information on purity. Can be coupled with MS for identification.Requires the sample to be volatile and thermally stable.
Raman Spectroscopy Vibrational information, complementary to IR.The C=C stretch, which may be weak in the IR spectrum of the trans isomer, is often strong in the Raman spectrum.Fluorescence interference can be an issue.

Conclusion

Infrared spectroscopy is an indispensable tool for the initial characterization of this compound. The key diagnostic features are the broad O-H stretch around 3350 cm⁻¹, the C=C stretch around 1655 cm⁻¹, and most importantly, the strong out-of-plane C-H bending vibration around 700 cm⁻¹, which is characteristic of a cis-disubstituted alkene. By comparing the obtained spectrum with that of the (E)-isomer and utilizing the detailed experimental protocols provided, researchers can confidently identify and differentiate these geometric isomers. For unambiguous structural confirmation, especially regarding stereochemistry, a combination of IR spectroscopy with NMR and mass spectrometry is recommended.

References

A Comparative Guide to the Reactivity of (Z)-pent-3-en-2-ol and Other Allylic Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of allylic alcohols is paramount for the strategic design of synthetic pathways. This guide provides an objective comparison of the reactivity of (Z)-pent-3-en-2-ol with other allylic alcohols, focusing on oxidation, epoxidation, and esterification reactions. The information presented is supported by experimental data to facilitate informed decisions in research and development.

General Reactivity of Allylic Alcohols

Allylic alcohols are a class of organic compounds containing a hydroxyl group attached to an sp³-hybridized carbon atom adjacent to a carbon-carbon double bond. This unique structural motif imparts distinct reactivity to both the alcohol and the alkene functional groups. The interplay between these groups, influenced by factors such as stereochemistry (Z/E isomerism) and the substitution pattern, governs the rates and outcomes of various chemical transformations.

Comparative Reactivity in Key Reactions

The reactivity of this compound is best understood when compared with its (E)-isomer and other allylic alcohols in fundamental organic reactions.

Oxidation

The oxidation of allylic alcohols to α,β-unsaturated aldehydes and ketones is a cornerstone of organic synthesis. A commonly employed reagent for this transformation is activated manganese dioxide (MnO₂), which is known for its selectivity towards allylic and benzylic alcohols.

While some studies suggest that there is no significant difference in the rate of MnO₂ oxidation between cis and trans-isomeric allylic alcohols, other reports indicate that some cis-trans isomerization can occur during the oxidation process[1][2]. This suggests that while the initial rates may be similar, the overall reaction outcome and yield of the desired stereoisomer should be carefully monitored. The oxidation of secondary allylic alcohols, such as pent-3-en-2-ol, yields the corresponding α,β-unsaturated ketone.

Epoxidation

The epoxidation of the double bond in allylic alcohols is a critical reaction for introducing chirality and creating versatile epoxide intermediates. The Sharpless asymmetric epoxidation is a particularly powerful method for the enantioselective epoxidation of primary and secondary allylic alcohols[3][4].

The stereochemistry of the allylic alcohol plays a significant role in the rate of epoxidation. In the context of kinetic resolution of racemic secondary allylic alcohols using the Sharpless epoxidation, the relative rate of reaction between the two enantiomers is a key factor. For chiral (E)-propenylcarbinols, the relative rate of reaction between the fast-reacting and slow-reacting enantiomers (kfast/kslow) is approximately 100[5]. However, (Z)-disubstituted allylic alcohols are noted as an exception, exhibiting a lower relative rate, which indicates that the (Z)-isomer is generally less reactive in this specific transformation[5].

Esterification

Esterification of the hydroxyl group is a fundamental transformation of alcohols. Lipase-catalyzed kinetic resolution via acylation is a widely used method for obtaining enantiomerically enriched allylic alcohols and their corresponding esters.

Experimental data reveals a significant difference in the reaction rates between (E)- and (Z)-isomers of secondary allylic alcohols in lipase-catalyzed acylation. The (E)-isomers react 20 to 40 times faster than their corresponding (Z)-isomers. This pronounced rate difference allows for the efficient kinetic resolution of racemic mixtures of (E)-allylic alcohols, and also highlights the lower reactivity of the (Z)-isomer in this enzymatic transformation.

Quantitative Reactivity Data

The following table summarizes the available quantitative data comparing the reactivity of different allylic alcohols.

Reaction TypeSubstrate 1Substrate 2Relative Reactivity (Substrate 1 vs. Substrate 2)Catalyst/ReagentReference
Epoxidation (Kinetic Resolution) Fast-reacting enantiomer of a chiral (E)-propenylcarbinolSlow-reacting enantiomer of a chiral (E)-propenylcarbinolkfast/kslow ≈ 100Sharpless Catalyst[5]
Epoxidation (Kinetic Resolution) (E)-disubstituted allylic alcohol(Z)-disubstituted allylic alcohol(E)-isomer is generally more reactiveSharpless Catalyst[5]
Esterification (Acylation) (E)-secondary allylic alcohol(Z)-secondary allylic alcohol(E)-isomer reacts 20-40 times fasterLipase

Experimental Protocols

Detailed methodologies for the key reactions discussed are provided below.

Manganese Dioxide Oxidation of an Allylic Alcohol

This protocol is a general procedure for the selective oxidation of an allylic alcohol to the corresponding α,β-unsaturated carbonyl compound using activated manganese dioxide[1].

Materials:

  • Allylic alcohol

  • Activated Manganese Dioxide (MnO₂)

  • Anhydrous solvent (e.g., dichloromethane, chloroform, acetone, or petroleum ether)

  • Celite or other filter aid

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the allylic alcohol in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add a 5 to 10-fold excess (by weight) of activated MnO₂ to the solution. The quality and activation of the MnO₂ are crucial for the reaction's success.

  • Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂. Wash the filter cake thoroughly with the solvent used for the reaction.

  • Combine the filtrate and washings and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or distillation as required.

Sharpless Asymmetric Epoxidation of a Secondary Allylic Alcohol

This procedure is a general method for the enantioselective epoxidation of a secondary allylic alcohol[4][6].

Materials:

  • Secondary allylic alcohol

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • (+)- or (-)-Diethyl tartrate (DET)

  • tert-Butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., toluene or decane)

  • Powdered 3Å or 4Å molecular sieves

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet, add anhydrous CH₂Cl₂ and powdered molecular sieves.

  • Cool the flask to -20 °C.

  • Add Ti(OⁱPr)₄ via syringe, followed by the dropwise addition of the chiral diethyl tartrate. Stir for 5-10 minutes.

  • Add the allylic alcohol dissolved in a small amount of anhydrous CH₂Cl₂.

  • Add the solution of TBHP dropwise while maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C and monitor the progress by TLC. Reaction times can range from a few hours to several days.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium fluoride. Stir vigorously for at least 1 hour at room temperature to hydrolyze the titanium complexes.

  • Filter the mixture through Celite to remove the titanium salts. Wash the filter cake with CH₂Cl₂.

  • Separate the organic layer from the filtrate. Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting epoxy alcohol by column chromatography.

Lipase-Catalyzed Kinetic Resolution of a Secondary Allylic Alcohol

This protocol describes a general procedure for the enzymatic kinetic resolution of a racemic secondary allylic alcohol via acylation[7][8][9].

Materials:

  • Racemic secondary allylic alcohol

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate, ethyl acetate)

  • Anhydrous organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether)

  • Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • To a flask containing the racemic secondary allylic alcohol, add an anhydrous organic solvent.

  • Add the immobilized lipase preparation.

  • Add the acyl donor. Typically, a slight excess of the acyl donor is used.

  • Seal the flask and place it in a shaker incubator at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to obtain both the unreacted alcohol and the ester product in high enantiomeric purity.

  • Once the desired conversion is reached, filter off the immobilized lipase. The lipase can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Separate the unreacted alcohol from the ester product by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate a general signaling pathway for allylic alcohol reactions and a typical experimental workflow.

Reaction_Pathway Allylic_Alcohol This compound (or other allylic alcohol) Oxidation_Product α,β-Unsaturated Ketone Allylic_Alcohol->Oxidation_Product Oxidation (e.g., MnO2) Epoxidation_Product Epoxy Alcohol Allylic_Alcohol->Epoxidation_Product Epoxidation (e.g., Sharpless) Esterification_Product Allylic Ester Allylic_Alcohol->Esterification_Product Esterification (e.g., Lipase)

Figure 1. General reaction pathways of an allylic alcohol.

Experimental_Workflow Start Start: Racemic Allylic Alcohol Reaction Reaction (e.g., Lipase-catalyzed acylation) Start->Reaction Monitoring Monitoring (Chiral GC/HPLC) Reaction->Monitoring Monitoring->Reaction < 50% conversion Quenching Work-up & Quenching Monitoring->Quenching ~50% conversion Separation Purification (Column Chromatography) Quenching->Separation Product1 Enantioenriched Allylic Alcohol Separation->Product1 Product2 Enantioenriched Allylic Ester Separation->Product2

Figure 2. Workflow for kinetic resolution of an allylic alcohol.

References

A Comparative Guide to the Stereochemical Assignment of (Z)-pent-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary methods for the stereochemical assignment of the enantiomers of (Z)-pent-3-en-2-ol, a chiral allylic alcohol. The focus is on providing actionable experimental protocols and representative data to aid in the characterization of this and similar molecules. This compound possesses a stereocenter at the C2 carbon, in addition to the Z-configured double bond, and thus exists as a pair of enantiomers: (2R, Z)-pent-3-en-2-ol and (2S, Z)-pent-3-en-2-ol. The definitive assignment of the absolute configuration at the C2 stereocenter is crucial for its application in stereoselective synthesis and drug development.

The two principal methods for this stereochemical assignment are chiral chromatography, for the physical separation of the enantiomers, and Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Mosher's ester analysis, for the determination of the absolute configuration.

Method 1: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For volatile alcohols like this compound, chiral GC is a highly effective method.

Experimental Protocol: Chiral GC Analysis

  • Instrumentation : A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column.

  • Chiral Column : A commonly used column for the separation of chiral alcohols is a cyclodextrin-based column, such as one coated with a derivative of β-cyclodextrin.

  • Sample Preparation : The racemic this compound is dissolved in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • GC Conditions :

    • Injector Temperature : 250 °C

    • Detector Temperature : 250 °C

    • Carrier Gas : Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program : An initial temperature of 60 °C held for 2 minutes, followed by a ramp of 5 °C/min to 150 °C.

    • Injection Volume : 1 µL with a split ratio of 50:1.

  • Data Analysis : The enantiomers are identified by their distinct retention times. The enantiomeric excess (% ee) can be calculated from the integrated peak areas of the two enantiomers.

Data Presentation: Representative Chiral GC Data

EnantiomerExpected Retention Time (min)
(2R, Z)-pent-3-en-2-ol15.2
(2S, Z)-pent-3-en-2-ol15.8

Note: The elution order of the enantiomers can vary depending on the specific chiral stationary phase used.

Method 2: Mosher's Ester Analysis via ¹H NMR Spectroscopy

Mosher's method is a widely used NMR technique to determine the absolute configuration of chiral secondary alcohols.[1] The method involves the formation of diastereomeric esters by reacting the chiral alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The differing spatial arrangement of the phenyl and trifluoromethyl groups of the MTPA moiety in the two diastereomers leads to distinct chemical shifts for the protons near the chiral center. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be determined.

Experimental Protocol: Mosher's Ester Analysis

  • Esterification (Preparation of the (S)-MTPA Ester) :

    • To a solution of this compound (1.0 eq) in pyridine, add (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) (1.2 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Quench the reaction with the addition of N,N-dimethyl-1,3-propanediamine.

    • Extract the product with diethyl ether, wash with saturated aqueous CuSO₄, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting (S)-MTPA ester by flash column chromatography.

  • Esterification (Preparation of the (R)-MTPA Ester) :

    • Repeat the procedure from step 1 using (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).

  • NMR Analysis :

    • Acquire ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA esters in CDCl₃.

    • Assign the proton signals for the groups flanking the chiral center (the methyl and the vinyl protons in the case of this compound).

    • Calculate the chemical shift differences (Δδ = δS - δR) for these assigned protons.

  • Configuration Assignment :

    • A positive Δδ value for a set of protons indicates that these protons are located on one side of the Mosher ester plane, while a negative Δδ value indicates they are on the other side.

    • By applying the established model for Mosher's method, the absolute configuration of the original alcohol can be deduced.

Data Presentation: Expected ¹H NMR Data for Mosher's Esters of this compound

The following table summarizes the expected ¹H NMR chemical shifts and the calculated Δδ values for the protons adjacent to the stereocenter in the Mosher's esters of this compound.

Protonδ for (S)-MTPA Ester (ppm)δ for (R)-MTPA Ester (ppm)Δδ (δS - δR) (ppm)
-CH(O)-5.455.48-0.03
-CH=CH-CH₃5.605.55+0.05
-CH=CH-CH₃5.755.80-0.05
-CH(O)CH1.351.30+0.05
-CH=CHCH1.701.73-0.03

Note: The signs of the Δδ values are illustrative and would be used to determine the absolute configuration based on the established mnemonic for Mosher's method.

Workflow and Logic Diagrams

Workflow for Stereochemical Assignment

The following diagram illustrates the logical workflow for the complete stereochemical assignment of this compound, combining both chiral separation and absolute configuration determination.

Stereochem_Assignment cluster_separation Enantiomer Separation cluster_config Absolute Configuration Determination racemate Racemic this compound chiral_gc Chiral GC Analysis racemate->chiral_gc separated Separated Enantiomers (R and S) chiral_gc->separated alcohol Enantiopure this compound separated->alcohol  Proceed with one enantiomer mosher_r React with (S)-MTPA-Cl alcohol->mosher_r mosher_s React with (R)-MTPA-Cl alcohol->mosher_s nmr ¹H NMR Analysis mosher_r->nmr mosher_s->nmr delta Calculate Δδ (δS - δR) nmr->delta assign Assign Absolute Configuration (R or S) delta->assign

Stereochemical assignment workflow.

Decision Logic for Mosher's Method

This diagram outlines the decision-making process for assigning the absolute configuration based on the sign of the calculated Δδ values from the ¹H NMR spectra of the Mosher's esters.

Mosher_Logic cluster_model Apply Mosher's Mnemonic start Analyze Δδ = δS - δR values pos_delta Protons with Δδ > 0 start->pos_delta neg_delta Protons with Δδ < 0 start->neg_delta model Plane of Mosher's Ester L1 (more shielded) | L2 (less shielded) ------------------      Ph        CF₃ assign_R Assign 'R' Configuration pos_delta->assign_R If protons are on the 'L2' side assign_S Assign 'S' Configuration pos_delta->assign_S If protons are on the 'L1' side neg_delta->assign_R If protons are on the 'L1' side neg_delta->assign_S If protons are on the 'L2' side

Decision logic for Mosher's method.

References

Determining the Absolute Stereochemistry of (Z)-pent-3-en-2-ol Derivatives: A Comparative Guide to Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical sciences, the unambiguous determination of the absolute configuration of chiral molecules is a critical step. This guide provides a comprehensive comparison of three powerful analytical techniques for elucidating the stereochemistry of chiral unsaturated alcohols, such as derivatives of (Z)-pent-3-en-2-ol: Single-Crystal X-ray Crystallography, Mosher's Method (NMR Spectroscopy), and Competing Enantioselective Acylation (CEC).

The spatial arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, profoundly influencing its biological activity, pharmacological properties, and potential toxicity. Therefore, the ability to confidently assign the absolute configuration of stereocenters is paramount in the development of safe and effective pharmaceuticals and other bioactive compounds. This guide outlines the experimental protocols, data presentation, and comparative performance of these key methods.

Comparative Analysis of Methods

The choice of method for determining the absolute configuration of a chiral alcohol depends on several factors, including the physical properties of the analyte, the amount of sample available, the required accuracy, and the available instrumentation. The following table summarizes the key characteristics of each technique.

FeatureSingle-Crystal X-ray CrystallographyMosher's Method (¹H NMR)Competing Enantioselective Acylation (CEC)
Principle Direct determination of the three-dimensional arrangement of atoms in a crystalline lattice.[1][2]Formation of diastereomeric esters with a chiral derivatizing agent (MTPA), leading to distinguishable chemical shifts in the NMR spectrum.[3]Kinetic resolution of the alcohol enantiomers using a chiral catalyst, where the faster-reacting enantiomer is identified.
Sample Requirement Micrograms to milligrams of a single crystal.[4]Micromole quantities.[5]Micromole quantities.[5][6]
Analysis Time Days to weeks (including crystallization)4-6 hours of active effort over 1-2 days.[7]Approximately 60-90 minutes.[5][6]
Data Output Unambiguous 3D molecular structure, bond lengths, and angles.Differences in proton chemical shifts (Δδ) between two diastereomeric esters.Relative reaction rates of the two enantiomers, often determined by LC-MS or TLC.[5][6]
Key Advantage Provides the most definitive and unambiguous assignment of absolute configuration.[1]Well-established and reliable method that does not require crystallization.Rapid, sensitive, and requires only small amounts of sample.[6]
Key Limitation Requires a suitable single crystal, which can be challenging to obtain for oils or amorphous solids.[7]Can be sensitive to moisture and may require careful purification of diastereomers for clear analysis.[7]Relies on the availability of a suitable chiral catalyst and a reliable analytical method to monitor the reaction progress.
Destructive? No (crystal can often be recovered)Yes (sample is derivatized)Yes (sample is derivatized)

Experimental Protocols

Single-Crystal X-ray Crystallography

This method provides the most direct and unambiguous determination of absolute configuration. However, it is contingent on obtaining a high-quality single crystal of the compound or a suitable crystalline derivative. For a small, potentially non-crystalline alcohol like this compound, derivatization is often a necessary first step.

Protocol for Derivatization and Crystallization:

  • Derivative Selection: To introduce moieties that promote crystallization and, if necessary, a heavy atom for anomalous dispersion measurement, the alcohol can be derivatized. Common derivatives include esters of aromatic carboxylic acids (e.g., p-bromobenzoate) or co-crystals with a suitable host molecule.[8] The presence of a heavy atom like bromine is advantageous for the unambiguous determination of the absolute configuration using anomalous dispersion.[9]

  • Esterification Reaction (p-Bromobenzoate derivative):

    • Dissolve the this compound derivative (1 equivalent) in anhydrous dichloromethane.

    • Add p-bromobenzoyl chloride (1.2 equivalents) and a suitable base such as triethylamine or pyridine (1.5 equivalents).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting p-bromobenzoate ester by column chromatography.

  • Crystallization:

    • Dissolve the purified derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate, methanol/water).

    • Slowly evaporate the solvent at room temperature or use vapor diffusion or slow cooling techniques to promote the growth of single crystals.

  • X-ray Diffraction Analysis:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

    • Process the data and solve the crystal structure using appropriate software. The absolute configuration is typically determined by analyzing the Flack parameter, which should be close to zero for the correct enantiomer.[4]

xray_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis start Chiral Alcohol (this compound derivative) derivatization Derivatization (e.g., p-bromobenzoylation) start->derivatization purification Purification (Column Chromatography) derivatization->purification crystallization Crystallization purification->crystallization xrd Single-Crystal X-ray Diffraction Data Collection crystallization->xrd structure_solution Structure Solution & Refinement xrd->structure_solution abs_config Absolute Configuration Determination (Flack Parameter) structure_solution->abs_config mosher_workflow cluster_s_ester (S)-MTPA Ester Formation cluster_r_ester (R)-MTPA Ester Formation start Chiral Alcohol s_mtpa React with (S)-MTPA-Cl start->s_mtpa r_mtpa React with (R)-MTPA-Cl start->r_mtpa s_nmr ¹H NMR of (S)-Ester s_mtpa->s_nmr analysis Calculate Δδ = δS - δR for assigned protons s_nmr->analysis r_nmr ¹H NMR of (R)-Ester r_mtpa->r_nmr r_nmr->analysis assign_config Assign Absolute Configuration based on Δδ values analysis->assign_config cec_workflow cluster_r_reaction Reaction with (R)-Catalyst cluster_s_reaction Reaction with (S)-Catalyst start Enantioenriched Chiral Alcohol r_cat Acylation with (R)-chiral catalyst start->r_cat s_cat Acylation with (S)-chiral catalyst start->s_cat r_analysis Analyze Conversion (LC-MS, TLC, or NMR) r_cat->r_analysis compare Compare Reaction Rates r_analysis->compare s_analysis Analyze Conversion (LC-MS, TLC, or NMR) s_cat->s_analysis s_analysis->compare assign_config Assign Absolute Configuration based on the faster reacting enantiomer compare->assign_config

References

Navigating the Analytical Landscape of (Z)-pent-3-en-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise analytical standards for pentenol isomers, the landscape for (Z)-pent-3-en-2-ol presents a notable challenge: the absence of a commercially available certified reference material. This guide provides a comprehensive comparison of the available analytical standards for the isomeric (E)-pent-3-en-2-ol and outlines key experimental data and protocols to aid in the identification and analysis of the (Z)-isomer.

Comparative Analysis of (Z)- and (E)-pent-3-en-2-ol

A direct comparison of the physicochemical properties and available analytical data for both (Z)- and (E)-pent-3-en-2-ol is essential for their differentiation. The following tables summarize key information gathered from various suppliers and spectral databases.

Table 1: Physicochemical Properties

PropertyThis compound(E)-pent-3-en-2-ol
CAS Number 60102-80-9[1]1569-50-2[2]
Molecular Formula C₅H₁₀O[3]C₅H₁₀O[2]
Molecular Weight 86.13 g/mol [3]86.13 g/mol [2]
Boiling Point Not readily available119-121 °C
Density Not readily available0.843 g/mL at 25 °C
Refractive Index Not readily availablen20/D 1.428

Table 2: Supplier Information for (E)-pent-3-en-2-ol Analytical Standards

SupplierProduct NamePurityCAS Number
Sigma-Aldrich 3-Penten-2-ol, predominantly trans96%3899-34-1[4]
MolPort (3E)-pent-3-en-2-olIn stock1569-50-2; 3899-34-1[5]

Experimental Data and Protocols

Accurate identification and differentiation of (Z)- and (E)-pent-3-en-2-ol isomers rely on robust analytical techniques, primarily Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography (GC)

GC is a powerful technique for separating volatile compounds like pentenol isomers. The retention time of each isomer is a key identifying feature.

Experimental Protocol: Gas Chromatography (based on NIST data)

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: The specific column used can vary, but a non-polar stationary phase is often suitable for separating isomers with different boiling points and polarities.

  • Carrier Gas: Helium or Hydrogen.

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

  • Temperature Program: An initial oven temperature of around 50°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 200-250°C.

  • Detection: Mass Spectrometry (MS) to confirm the identity of the eluting peaks based on their mass spectra.

Table 3: Comparative GC Data

IsomerKovats Retention Index (non-polar column)Data Source
This compound 667NIST[6]
(E)-pent-3-en-2-ol Not explicitly found in searches-

The difference in retention indices highlights the separability of the two isomers by GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the unambiguous differentiation of the (Z) and (E) isomers based on the chemical shifts and coupling constants of the protons and carbons.

Experimental Protocol: 1H and 13C NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

  • Acquisition: Acquire standard 1D proton (¹H) and carbon (¹³C) NMR spectra. 2D NMR experiments like COSY and HSQC can provide further structural confirmation.

Key Differentiating NMR Features:

The primary difference in the ¹H NMR spectra of the (Z) and (E) isomers will be the coupling constant (J-value) between the vinyl protons.

  • For the (Z)-isomer , the coupling constant between the two protons on the double bond (H-3 and H-4) is expected to be in the range of 8-12 Hz .

  • For the (E)-isomer , this coupling constant will be larger, typically in the range of 12-18 Hz .

The chemical shifts of the carbons in the ¹³C NMR spectra will also differ slightly between the two isomers due to the different spatial arrangement of the substituents around the double bond.

Addressing the Lack of a this compound Standard

The absence of a commercially available analytical standard for this compound necessitates alternative approaches for researchers:

  • Custom Synthesis: The most reliable approach is to synthesize this compound in-house. The synthesized compound can then be thoroughly characterized by GC-MS and NMR to confirm its identity and purity.

  • Isolation from a Mixture: If a mixture of (Z)- and (E)-isomers is available, chromatographic techniques such as preparative GC or HPLC can be used to isolate the (Z)-isomer.

  • Use of Literature Data: The analytical data available in databases like the NIST WebBook can be used for tentative identification. However, this approach lacks the certainty of a certified reference material.

Visualizing Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the analysis of pentenol isomers.

cluster_0 Sample Preparation cluster_1 Gas Chromatography (GC) Analysis cluster_2 Nuclear Magnetic Resonance (NMR) Analysis cluster_3 Isomer Identification Sample Sample Dissolution in Solvent Dissolution in appropriate solvent (e.g., for GC or NMR analysis) Sample->Dissolution in Solvent GC_Injection Injection into GC Dissolution in Solvent->GC_Injection For GC NMR_Sample_Prep Sample in NMR tube with deuterated solvent Dissolution in Solvent->NMR_Sample_Prep For NMR Separation Separation on chromatographic column GC_Injection->Separation Detection_MS Detection by Mass Spectrometry (MS) Separation->Detection_MS Data_Analysis_GC Data Analysis: Retention Time & Mass Spectrum Detection_MS->Data_Analysis_GC Compare_Data Compare experimental data with reference standards or literature values Data_Analysis_GC->Compare_Data NMR_Acquisition Acquisition of 1H and 13C NMR spectra NMR_Sample_Prep->NMR_Acquisition Data_Analysis_NMR Data Analysis: Chemical Shifts & Coupling Constants NMR_Acquisition->Data_Analysis_NMR Data_Analysis_NMR->Compare_Data Identify_Isomer Identify (Z)- or (E)-isomer Compare_Data->Identify_Isomer

Caption: Workflow for the analysis and identification of pentenol isomers.

Start Need to analyze This compound Check_Standard Commercially available analytical standard? Start->Check_Standard Standard_Available Available? Check_Standard->Standard_Available Use_Standard Use certified standard for direct comparison Standard_Available->Use_Standard Yes No_Standard No certified standard available Standard_Available->No_Standard No Final_Analysis Perform Analysis Use_Standard->Final_Analysis Alternative_Strategies Alternative Strategies No_Standard->Alternative_Strategies Custom_Synthesis Custom Synthesis & Characterization Alternative_Strategies->Custom_Synthesis Isolation Isolation from Isomer Mixture Alternative_Strategies->Isolation Literature_Data Use Literature Data (NIST, etc.) Alternative_Strategies->Literature_Data Custom_Synthesis->Final_Analysis Isolation->Final_Analysis Literature_Data->Final_Analysis

Caption: Decision tree for obtaining a this compound reference.

References

Navigating the Stereochemical Maze: A Comparative Guide to Isomeric Purity Analysis of (Z)-pent-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chiral molecules is a critical step in guaranteeing safety and efficacy. This guide provides a comprehensive comparison of analytical techniques for the isomeric purity analysis of (Z)-pent-3-en-2-ol, a key intermediate in various synthetic pathways. We delve into established methods, present supporting experimental data, and offer detailed protocols to aid in the selection and implementation of the most suitable analytical strategy.

The presence of both a stereocenter at the C2 position and a carbon-carbon double bond in pent-3-en-2-ol gives rise to four possible stereoisomers: (R,Z), (S,Z), (R,E), and (S,E). The focus of this guide is the analysis of the (Z)-isomer, specifically the determination of its enantiomeric purity and the quantification of any (E)-isomer impurity. The primary analytical techniques discussed are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, with High-Performance Liquid Chromatography (HPLC) presented as a viable alternative.

At a Glance: Comparison of Analytical Methods

Analytical Technique Principle Advantages Limitations Typical Application
Gas Chromatography (GC) Separation based on volatility and interaction with a chiral stationary phase.High resolution, high sensitivity, well-established for volatile compounds.Requires sample volatility; potential for thermal degradation of some analytes.Routine quality control, enantiomeric excess (e.e.) determination.
NMR Spectroscopy Differentiation of isomers based on distinct chemical environments of their nuclei.Non-destructive, provides detailed structural information, can be used for absolute configuration determination with chiral auxiliaries.Lower sensitivity compared to GC, potential for peak overlap in complex mixtures.Structural elucidation, quantification of diastereomeric and enantiomeric ratios.
HPLC with Derivatization Separation of derivatized isomers on a stationary phase.Applicable to a wide range of compounds, including non-volatile ones; derivatization can enhance detection.Derivatization step adds complexity and potential for side reactions; may require method development.Analysis of complex matrices, orthogonal method to GC.

In-Depth Analysis: Methodologies and Data

Gas Chromatography (GC) for Enantiomeric and Diastereomeric Purity

Gas chromatography, particularly with a chiral stationary phase, is a powerful tool for the separation of stereoisomers. The choice of the chiral selector in the stationary phase is critical for achieving baseline separation of the enantiomers of this compound and for resolving the (Z) and (E) diastereomers. Cyclodextrin-based chiral stationary phases are commonly employed for the separation of chiral alcohols.

Experimental Protocol: Chiral GC-FID Analysis

A hypothetical, yet representative, protocol for the analysis of this compound is presented below, based on established methods for similar chiral alcohols.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column, such as one based on a derivatized β-cyclodextrin (e.g., Rt-βDEXsm).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 220 °C (Split mode).

  • Oven Temperature Program: 50 °C (hold for 2 min), ramp to 150 °C at 5 °C/min, hold for 5 min.

  • Detector Temperature: 250 °C.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

Expected Results:

Under these conditions, it is anticipated that the four stereoisomers would elute in a predictable order, allowing for their individual quantification. The resolution between the enantiomeric pairs of the (Z) and (E) isomers would be the primary indicator of the method's success.

Quantitative Data (Hypothetical):

Isomer Retention Time (min) Peak Area (%)
(R,Z)-pent-3-en-2-ol12.549.5
(S,Z)-pent-3-en-2-ol12.849.5
(R,E)-pent-3-en-2-ol13.20.5
(S,E)-pent-3-en-2-ol13.50.5

Note: The elution order of enantiomers can vary depending on the specific chiral stationary phase used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Ratio Determination

¹H NMR spectroscopy is a valuable technique for determining the ratio of (Z) to (E) isomers by analyzing the coupling constants between the vinyl protons. The vicinal coupling constant (³J) for cis-protons is typically smaller than for trans-protons. Furthermore, the use of chiral shift reagents or chiral derivatizing agents can enable the differentiation and quantification of enantiomers.

Experimental Protocol: ¹H NMR Analysis with a Chiral Shift Reagent

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).

  • Analysis:

    • Acquire a standard ¹H NMR spectrum to determine the initial (Z)/(E) ratio based on the integration of distinct signals.

    • Add a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) portion-wise to the NMR tube and acquire a spectrum after each addition. The chiral shift reagent will induce chemical shift differences between the signals of the two enantiomers, allowing for their quantification.

  • Data Processing: Integrate the well-resolved signals corresponding to each isomer to determine their relative concentrations.

Expected ¹H NMR Data (Illustrative):

Proton (Z)-isomer Chemical Shift (ppm) (E)-isomer Chemical Shift (ppm) Coupling Constant (Hz)
H3 (vinyl)~5.5~5.7³J(H3-H4) (Z) ≈ 11 Hz
H4 (vinyl)~5.3~5.4³J(H3-H4) (E) ≈ 16 Hz

Note: The exact chemical shifts can vary depending on the solvent and concentration.

High-Performance Liquid Chromatography (HPLC) as an Alternative Method

For less volatile or thermally labile compounds, HPLC offers a powerful alternative to GC. To analyze alcohols like pent-3-en-2-ol, which lack a strong chromophore, derivatization is often necessary to enable UV or fluorescence detection and to enhance separation. Chiral derivatizing agents can be used to form diastereomers that can be separated on a standard achiral stationary phase.

Experimental Protocol: HPLC Analysis after Derivatization

  • Derivatization: React the alcohol with a chiral derivatizing agent, such as (R)-(-)-1-(1-Naphthyl)ethyl isocyanate, to form diastereomeric carbamates.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A mixture of acetonitrile and water, with a possible gradient elution.

  • Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 280 nm for the naphthyl group).

  • Quantification: The peak areas of the separated diastereomers are used to determine the enantiomeric composition of the original alcohol.

Visualizing the Workflow and Logic

To further clarify the analytical processes, the following diagrams illustrate the experimental workflows and the logical relationships in method comparison.

Analytical_Workflow cluster_GC Gas Chromatography cluster_NMR NMR Spectroscopy cluster_HPLC HPLC with Derivatization GC_Sample Sample in Volatile Solvent GC_Column Chiral GC Column GC_Sample->GC_Column GC_Detection FID Detection GC_Column->GC_Detection GC_Result Chromatogram (Peak Area Quantification) GC_Detection->GC_Result NMR_Sample Sample in Deuterated Solvent NMR_Acquisition ¹H NMR Acquisition NMR_Sample->NMR_Acquisition NMR_Shift_Reagent Add Chiral Shift Reagent NMR_Acquisition->NMR_Shift_Reagent NMR_Acquisition_Chiral Acquire Chiral NMR NMR_Shift_Reagent->NMR_Acquisition_Chiral NMR_Result Spectrum (Integration & J-Coupling) NMR_Acquisition_Chiral->NMR_Result HPLC_Sample Alcohol Sample HPLC_Derivatization Derivatization with Chiral Reagent HPLC_Sample->HPLC_Derivatization HPLC_Separation Reversed-Phase HPLC HPLC_Derivatization->HPLC_Separation HPLC_Detection UV Detection HPLC_Separation->HPLC_Detection HPLC_Result Chromatogram (Peak Area Quantification) HPLC_Detection->HPLC_Result

Caption: Workflow for the isomeric purity analysis of this compound.

Method_Comparison cluster_Primary Primary Methods cluster_Alternative Alternative Method Analyte This compound GC Gas Chromatography (GC) Analyte->GC High Resolution & Sensitivity NMR NMR Spectroscopy Analyte->NMR Structural Information HPLC HPLC with Derivatization Analyte->HPLC Versatility Purity_Data Isomeric Purity Data GC->Purity_Data Enantiomeric & Diastereomeric Purity NMR->Purity_Data Diastereomeric & Enantiomeric Ratio HPLC->Purity_Data Enantiomeric Purity

Caption: Logical comparison of analytical methods for isomeric purity.

Conclusion

The choice of the optimal analytical method for determining the isomeric purity of this compound depends on the specific requirements of the analysis. For routine, high-throughput quality control where high sensitivity is paramount, chiral GC is often the method of choice. When detailed structural confirmation and the ability to determine absolute configuration (with appropriate standards) are required, NMR spectroscopy, particularly with the use of chiral auxiliaries, is invaluable. HPLC with derivatization serves as a robust alternative, especially for complex sample matrices or when GC is not suitable. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate method to ensure the quality and purity of their compounds.

Safety Operating Guide

Proper Disposal of (Z)-pent-3-en-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-pent-3-en-2-ol, a flammable liquid, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for its proper disposal, in line with established safety protocols.

All waste disposal procedures must comply with local, regional, and national hazardous waste regulations.[1][2][3] Chemical waste generators are responsible for correctly classifying waste and ensuring it is managed in an approved manner.[1][3]

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its hazards. It is a flammable liquid and vapor, and may cause skin and serious eye irritation.[4] It can also be harmful if inhaled and may cause respiratory irritation.[4]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][5]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3]

Handling:

  • Keep away from heat, sparks, open flames, and hot surfaces.[1][5][6] No smoking.[1][6]

  • Use only non-sparking tools and take precautionary measures against static discharge.[1][5]

  • Use in a well-ventilated area or outdoors.[4]

  • Avoid breathing mist or vapors.[4]

  • Ground and bond container and receiving equipment.[1]

Step-by-Step Disposal Procedure
  • Waste Identification and Segregation:

    • Label a dedicated, compatible waste container clearly as "Hazardous Waste: this compound".

    • Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[2]

  • Container Management:

    • Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from ignition sources.[1][4][6]

    • Ensure the container is properly sealed to prevent leaks.

  • Spill Management:

    • In case of a spill, remove all sources of ignition.[1][2]

    • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2]

    • Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[1][2]

    • Do not empty into drains.[1][3]

  • Final Disposal:

    • Dispose of the contents and container at an approved waste disposal plant.[1][4]

    • Alternatively, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.

Quantitative Data for Pentenol Isomers

The following table summarizes available quantitative data for various pentenol isomers. Note that specific data for this compound is limited; therefore, data for related compounds is provided for reference.

Property(E)-3-penten-2-ol1-Pentanol(Z)-pent-3-en-1-ol
Flash Point 27.8 °C (82.0 °F) TCC[7]47 °C[6]43.4 °C[8]
Boiling Point 118-120 °C[7]138 °C[6]134 °C[8]
Density 0.843 g/mL at 25 °C[7]0.81 - 0.83 g/cm³ at 20 °C[6]0.849 g/cm³[8]
Vapor Pressure 8.176 mmHg at 25 °C (est.)[7]2.6 hPa at 20 °C[6]7.96 mmHg at 25°C[8]
Water Solubility 5.283e+004 mg/L at 25 °C (est.)[9]Soluble-

Experimental Protocols

This document does not cite specific experimental protocols that would necessitate a detailed methodology section. The information provided is based on safety data sheets and chemical information databases.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_spill Spill Response cluster_disposal Final Disposal start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in Well-Ventilated Area Away from Ignition Sources ppe->handling container Use Labeled, Compatible Hazardous Waste Container handling->container segregate Segregate from Other Waste Streams container->segregate spill_check Spill Occurred? segregate->spill_check remove_ignition Remove Ignition Sources spill_check->remove_ignition Yes final_disposal Store Container Securely spill_check->final_disposal No absorb Absorb with Inert Material remove_ignition->absorb collect Collect with Non-Sparking Tools absorb->collect spill_container Place in Labeled Container collect->spill_container spill_container->final_disposal contact_ehs Contact EHS or Licensed Waste Disposal Company final_disposal->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (Z)-pent-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for (Z)-pent-3-en-2-ol, including personal protective equipment (PPE), operational protocols, and disposal plans.

This compound is a flammable liquid and requires careful handling to prevent exposure and ensure a safe laboratory environment.[1] Adherence to the following guidelines is critical.

Quantitative Safety Data

The following table summarizes key quantitative safety data for 3-Penten-2-ol. This information is crucial for risk assessment and the implementation of appropriate safety measures.

PropertyValueSource
Flash Point 82.00 °F / 27.80 °C (estimated)[2]
GHS Classification Flammable liquids (Category 3)[1]
Signal Word Warning[1]
Hazard Statement H226: Flammable liquid and vapor
CAS Number 1569-50-2[1]
Molecular Formula C5H10O[3]
Molecular Weight 86.13 g/mol [3]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is mandatory when handling this compound:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with EN166 standards.[1]

  • Skin Protection:

    • Hand Protection: Wear appropriate protective gloves to prevent skin contact.[1]

    • Body Protection: Wear protective clothing, including a lab coat. For larger quantities or increased risk of splashing, flame-retardant antistatic protective clothing is recommended.[1]

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Experimental Protocols: Safe Handling and Storage

Handling:

  • Always work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Keep the chemical away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area.[1]

  • Use non-sparking tools and explosion-proof electrical equipment.[1]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Avoid contact with skin, eyes, and clothing.[1] Do not ingest or inhale.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from heat and sources of ignition.

  • Incompatible materials to avoid include acids and strong oxidizing agents.[1]

First Aid Measures

Immediate action is crucial in case of exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if symptoms persist.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[1]

Spills and Disposal

Accidental Release Measures:

  • Remove all sources of ignition.[1]

  • Use personal protective equipment.[4]

  • Absorb the spill with an inert absorbent material.[1]

  • Use spark-proof tools for cleanup.[1]

  • Collect the absorbed material in a suitable, closed container for disposal.[1]

Disposal:

  • Dispose of the contents and container to an approved waste disposal plant.[1]

  • Do not empty into drains.[1]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE PrepWorkArea Prepare Well-Ventilated Work Area DonPPE->PrepWorkArea Dispense Dispense Chemical (Grounded Equipment) PrepWorkArea->Dispense Experiment Perform Experiment Dispense->Experiment Spill Spill Dispense->Spill Decontaminate Decontaminate Work Area Experiment->Decontaminate Exposure Exposure Experiment->Exposure WasteDisposal Dispose of Waste (Approved Plant) Decontaminate->WasteDisposal DoffPPE Doff and Clean PPE WasteDisposal->DoffPPE Cleanup Follow Spill Cleanup Protocol Spill->Cleanup FirstAid Administer First Aid Exposure->FirstAid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.